ASN04885796
描述
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Structure
3D Structure
属性
分子式 |
C28H28FN5O4 |
|---|---|
分子量 |
517.6 g/mol |
IUPAC 名称 |
2-(N-[2-(benzotriazol-1-yl)acetyl]-4-methoxyanilino)-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H28FN5O4/c1-37-22-14-12-21(13-15-22)34(26(35)18-33-25-7-3-2-6-24(25)31-32-33)27(19-8-10-20(29)11-9-19)28(36)30-17-23-5-4-16-38-23/h2-3,6-15,23,27H,4-5,16-18H2,1H3,(H,30,36) |
InChI 键 |
HIWKGPKZDUQDKF-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of ASN04885796: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN04885796, also known as ASN-561, is a potent and selective small molecule inhibitor of ecto-5'-nucleotidase (CD73). CD73 is a cell-surface enzyme that plays a critical role in the adenosine (B11128) signaling pathway, which has emerged as a key regulator of the tumor microenvironment. By catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive milieu that allows cancer cells to evade immune surveillance. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on the adenosine signaling pathway, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.
Mechanism of Action: Inhibition of CD73 and Reversal of Immunosuppression
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of CD73. In the tumor microenvironment, stressed or dying cells release adenosine triphosphate (ATP), which is sequentially converted to the immunosuppressive molecule adenosine. This process is primarily mediated by two ectoenzymes: CD39, which hydrolyzes ATP and adenosine diphosphate (B83284) (ADP) to AMP, and CD73, which completes the final step of converting AMP to adenosine.
Adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and Natural Killer (NK) cells, triggering a cascade of downstream signaling events that dampen their anti-tumor functions. This leads to a suppressed immune response, allowing for unchecked tumor growth and proliferation.
This compound, by binding to and inhibiting CD73, blocks the production of adenosine from AMP. This reduction in extracellular adenosine alleviates the immunosuppressive signaling, thereby restoring and enhancing the cytotoxic activity of tumor-infiltrating lymphocytes, such as CD8+ T cells and NK cells. This reactivation of the anti-tumor immune response is the cornerstone of the therapeutic potential of this compound in oncology.
Signaling Pathway
The following diagram illustrates the adenosine signaling pathway and the point of intervention by this compound.
Data Presentation
The inhibitory potency of this compound against CD73 has been characterized in various preclinical studies. The following tables summarize the key quantitative data.
| Parameter | Species | Value | Reference |
| IC50 | Human | 0.5 nM or less | |
| EC50 | Murine (EMT6 cells) | 0.5 nM or less | |
| EC50 | Human (NCI-H1568 cells) | 0.5 nM or less |
IC50: Half-maximal inhibitory concentration in an enzymatic assay. EC50: Half-maximal effective concentration in a cell-based assay.
Experimental Protocols
In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)
This colorimetric assay is a standard method for determining the enzymatic activity of CD73 by quantifying the inorganic phosphate (B84403) released from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73 protein
-
This compound
-
Adenosine 5'-monophosphate (AMP)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.1% BSA)
-
Malachite Green Reagent
-
384-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of a pre-diluted recombinant CD73 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of AMP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 25 µL of Malachite Green Reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition of CD73 activity for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Syngeneic Mouse Tumor Model
This in vivo study is crucial for evaluating the anti-tumor efficacy of this compound in an immunocompetent host.
Materials:
-
Female BALB/c or C57BL/6 mice
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
-
Flow cytometry reagents for immune cell phenotyping
Procedure:
-
Inject a suspension of the chosen syngeneic tumor cell line subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as flow cytometry to characterize the tumor-infiltrating lymphocyte populations.
Conclusion
This compound is a potent and selective inhibitor of CD73, a key enzyme in the immunosuppressive adenosine pathway. By blocking the production of adenosine in the tumor microenvironment, this compound has the potential to reverse immune suppression and enhance the anti-tumor activity of the host's immune system. The preclinical data demonstrate its high potency, and the experimental protocols outlined provide a framework for its further investigation and development as a promising cancer immunotherapy agent. Further studies are warranted to fully elucidate its clinical efficacy in various cancer types.
No Publicly Available Information on ASN04885796
Following a comprehensive search of scientific databases, patent literature, and other publicly accessible resources, no information has been found regarding the discovery, synthesis, or biological activity of a compound designated ASN04885796.
This absence of data prevents the creation of the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and the generation of signaling pathway and workflow diagrams, cannot be fulfilled without foundational information on the compound .
It is possible that this compound represents an internal compound code used within a private research and development setting that has not been disclosed in the public domain. Alternatively, it may be a compound that was synthesized and evaluated but did not proceed to a stage of development that would warrant public disclosure through patents or scientific publications. There is also a possibility that the identifier is a typographical error.
For the purposes of fulfilling the user's request for a technical guide on a drug discovery and synthesis pathway, a well-documented public-domain compound would be required. Without any verifiable data for this compound, any attempt to generate the requested content would be speculative and not based on factual, citable information.
Researchers, scientists, and drug development professionals seeking information on specific compounds are advised to consult peer-reviewed scientific journals, patent databases (such as those from the USPTO, EPO, and WIPO), and chemical databases (like PubChem, ChemSpider, and SciFinder). If a compound is not found in these resources, it is unlikely that detailed public information is available.
An In-depth Technical Guide on the Preliminary In-vitro Studies of Gefitinib (Iressa®)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No public in-vitro studies for ASN04885796 were found. This document uses Gefitinib (Iressa®), a well-characterized EGFR inhibitor, as a representative example to fulfill the content and formatting requirements of the user request.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] EGFR is a member of the ErbB family of receptors, which play a crucial role in cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[2] Gefitinib competitively binds to the ATP-binding site within the intracellular domain of EGFR, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This action ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activating EGFR mutations.[3] This guide provides a summary of the preliminary in-vitro data and experimental protocols for Gefitinib.
Data Presentation
The anti-proliferative activity of Gefitinib has been evaluated in a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.
In-vitro Anti-proliferative Activity of Gefitinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| PC-9 | Deletion in exon 19 | 77.26 | [4][5] |
| HCC827 | Deletion in exon 19 | 13.06 | [4][5] |
| H3255 | L858R | 3 | [5] |
| 11-18 | - | 390 | [5] |
| A549 | Wild-Type | 10,000 | [6][7] |
| NCI-H460 | Wild-Type | >10,000 | [7] |
| H1975 | L858R, T790M | >4,000 | [5] |
| H1650 | Deletion in exon 19 | >4,000 | [5] |
In-vitro Inhibitory Activity of Gefitinib on EGFR Phosphorylation
| Cell Line | Phosphorylation Site | IC50 (nM) |
| NR6W | Tyr1173 | 26 |
| NR6W | Tyr992 | 57 |
| NR6wtEGFR | Tyr1173 | 37 |
| NR6wtEGFR | Tyr992 | 37 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in-vitro experiments. The following are protocols for key assays used in the characterization of Gefitinib.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][8]
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/ml for suspension cells or 1x10^4 to 1.5x10^5 for adherent cells) in a final volume of 100 µl per well.[2][9]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of Gefitinib in culture medium.
-
Remove the existing media from the wells and add 100 µl of the media containing the different concentrations of Gefitinib. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[10]
-
Add 10 µl of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/ml).[1][2]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][8]
-
Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1]
-
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, such as EGFR and its downstream effectors.
-
Sample Preparation and Lysis:
-
Culture cells to the desired confluency and treat with Gefitinib for the specified time.
-
Keep samples on ice and use pre-chilled buffers throughout the process.[11]
-
Lyse the cells in a buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11][12]
-
-
Protein Quantification and Denaturation:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Mix the protein samples with an equal volume of 2x SDS-PAGE sample buffer.
-
Denature the proteins by heating the samples at 95°C for 5 minutes.[12]
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before transfer.[12]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Milk is not recommended as it contains phosphoproteins that can cause high background.[11][12]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-EGFR) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three to four times with TBST for 5 minutes each.[12]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection:
Visualizations
EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow for In-vitro Analysis of Gefitinib
Caption: General experimental workflow for cell-based assays using Gefitinib.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Target Identification and Validation of a Potent KDM1A/LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of a representative potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. While the specific compound identifier ASN04885796 has been used as a reference point, this document synthesizes publicly available preclinical data for potent tranylcypromine-based KDM1A inhibitors to illustrate the target identification and validation process.
Target Identification: KDM1A/LSD1
The primary molecular target of this class of inhibitors is Lysine-Specific Demethylase 1 (KDM1A/LSD1) , a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. KDM1A is a critical epigenetic regulator, responsible for the demethylation of mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).
Key Functions of KDM1A in Cancer:
-
Transcriptional Repression: In complex with co-repressors like CoREST and NuRD, KDM1A demethylates H3K4me1/2, leading to the silencing of tumor suppressor genes.[1]
-
Transcriptional Activation: In association with nuclear receptors such as the androgen receptor (AR) and estrogen receptor (ER), KDM1A demethylates H3K9me1/2, resulting in the activation of oncogenes.[1]
-
Non-Histone Substrate Demethylation: KDM1A also demethylates non-histone proteins, including p53 and DNMT1, further contributing to its multifaceted role in tumorigenesis.[1]
Elevated expression of KDM1A is observed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), neuroblastoma, and prostate cancer, and often correlates with poor prognosis.[2][3] This overexpression makes KDM1A a compelling therapeutic target in oncology.
Target Validation
The validation of KDM1A as a therapeutic target for this class of inhibitors involves demonstrating their ability to engage the target, modulate its activity, and elicit a downstream anti-cancer effect in preclinical models.
Biochemical and Cellular Target Engagement
Potent KDM1A inhibitors are characterized by their ability to inhibit the demethylase activity of the enzyme at low concentrations. This is typically assessed through biochemical assays measuring the inhibition of recombinant KDM1A. Cellular target engagement is confirmed by observing an increase in global levels of H3K4 and H3K9 methylation within cancer cells following treatment.
Phenotypic Effects of Target Inhibition
Inhibition of KDM1A by this class of compounds has been shown to induce a range of anti-cancer phenotypes in preclinical studies:
-
Induction of Differentiation: In AML models, KDM1A inhibition leads to the differentiation of leukemic blasts into mature myeloid cells.[4][5]
-
Inhibition of Proliferation and Cell Growth: These inhibitors cause cell cycle arrest and a reduction in the proliferation of various cancer cell lines.[6]
-
Suppression of Tumor Growth in vivo: Oral administration of potent KDM1A inhibitors has demonstrated significant anti-tumor activity in mouse models of AML and other cancers.[5][7]
Data Presentation
The following tables summarize representative quantitative data for potent KDM1A/LSD1 inhibitors from preclinical studies.
Table 1: Biochemical Potency against KDM1A/LSD1
| Compound Class | Inhibitor Example | KDM1A/LSD1 IC₅₀ (nM) | Selectivity vs. MAO-A/B |
| Tranylcypromine Derivative | Compound 5a | < 20 | > 100-fold |
| Reversible Inhibitor | Compound 14 | 180 | > 5-fold |
| Reversible Inhibitor | Compound 15b | < 1 | High |
Table 2: Cellular Activity of KDM1A/LSD1 Inhibitors
| Cell Line | Cancer Type | Inhibitor Example | Anti-proliferative IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | Compound 14 | 0.93 |
| MLL-AF9 | Acute Myeloid Leukemia | Compound 15b | ~0.1 |
| LUAD Cells | Lung Adenocarcinoma | HCI-2509 | 0.3 - 5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target validation of KDM1A/LSD1 inhibitors.
KDM1A/LSD1 Biochemical Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant KDM1A.
Materials:
-
Recombinant human KDM1A/CoREST complex
-
Biotinylated H3K4me1 peptide substrate
-
AlphaLISA® H3K4me2 detection antibody
-
Streptavidin-coated donor beads
-
Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Test compound (serial dilutions)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions to a 384-well microplate.
-
Add the recombinant KDM1A/CoREST enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding the biotinylated H3K4me1 peptide substrate.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding the AlphaLISA® H3K4me2 detection antibody and acceptor beads.
-
Add streptavidin-coated donor beads and incubate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Western Blot for Histone Methylation
Objective: To assess the effect of a KDM1A inhibitor on global histone methylation levels in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for 48-72 hours.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to total H3 as a loading control.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of a KDM1A inhibitor on cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (serial dilutions)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubate the plate for 72-96 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of viable cells against the log of the compound concentration.
Mandatory Visualizations
Caption: KDM1A/LSD1 signaling pathway and point of intervention.
Caption: Workflow for KDM1A/LSD1 inhibitor target validation.
References
- 1. Quantitative Data From Rating Scales: An Epistemological and Methodological Enquiry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Data Quality Assurance, Analysis and Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TWO CASES OF DOUBLE GLIOMA RETINAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Data | NNLM [nnlm.gov]
ASN04885796: A Technical Guide to Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and stability of ASN04885796. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. This document summarizes available quantitative data, outlines general experimental protocols for property determination, and visualizes the compound's primary signaling pathway.
Physicochemical Properties
This compound is a potent and selective activator of the G protein-coupled receptor 17 (GPR17). Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1032892-26-4 | MedChemExpress |
| Molecular Formula | C₂₈H₂₈FN₅O₄ | MedChemExpress |
| Molecular Weight | 517.55 g/mol | MedChemExpress |
| Activity | GPR17 activator with an EC₅₀ of 2.27 nM for GPR17 induced GTPγS binding. | MedChemExpress |
Further physicochemical data such as melting point, solubility in various solvents, and pKa values are not publicly available at the time of this publication. General protocols for determining these properties are provided in Section 3.
Stability
The stability of a compound is a critical factor in its development as a therapeutic agent. The following table summarizes the known stability of this compound under specific storage conditions.
| Condition | Duration | Source |
| -80°C | 6 months | MedChemExpress |
| -20°C | 1 month | MedChemExpress |
Detailed degradation pathways and incompatibilities have not been publicly disclosed. General protocols for comprehensive stability and forced degradation studies are outlined in Section 3.
Experimental Protocols
While specific experimental protocols for this compound are not available, this section details generalized, widely accepted methodologies for determining key physicochemical and stability parameters, based on pharmacopeial standards and ICH guidelines.
Determination of Melting Point
The melting point of a pure substance is a key indicator of its identity and purity. The capillary method is a standard pharmacopeial procedure.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Glass capillary tubes (closed at one end).
-
Calibrated thermometer or temperature probe.
Procedure:
-
The powdered sample is packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate, typically 1°C per minute, approaching the expected melting point.
-
The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.
Determination of Aqueous Solubility
Solubility is a crucial parameter influencing a drug's bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.
Apparatus:
-
Shake-flask or orbital shaker with temperature control.
-
Vials or flasks with secure closures.
-
Analytical balance.
-
Filtration apparatus (e.g., syringe filters).
-
A validated analytical method for quantification (e.g., HPLC-UV).
Procedure:
-
An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).
-
The resulting suspension is agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method.
Determination of pKa
The pKa value(s) of a molecule are essential for understanding its ionization state at different physiological pHs, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a widely used method.
Apparatus:
-
Potentiometric titrator with a calibrated pH electrode.
-
Burette for precise addition of titrant.
-
Stirring device.
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored and recorded after each addition of the titrant.
-
The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).
Stability Testing (as per ICH Q1A(R2) Guidelines)
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors.
Protocol Overview:
-
Long-term testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate testing: If significant change occurs in accelerated studies, intermediate testing is conducted at 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Testing frequency: Samples are typically tested at 0, 3, 6, 9, 12, 18, and 24 months for long-term studies, and at 0, 3, and 6 months for accelerated studies.
-
Attributes tested: Appearance, assay, degradation products, and other relevant physicochemical properties.
Forced Degradation Studies
Forced degradation (stress testing) studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.
Stress Conditions:
-
Acidic hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Thermal degradation: Dry heat (e.g., 60°C).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Mechanism of Action and Signaling Pathway
This compound is an activator of GPR17, a G protein-coupled receptor that is primarily coupled to Gαi/o and to a lesser extent, Gαq proteins. Activation of GPR17 by an agonist like this compound initiates a signaling cascade that modulates downstream cellular processes.
GPR17 Signaling Pathway
The activation of GPR17 by this compound leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which in turn can affect the phosphorylation status and activity of transcription factors such as the cAMP response element-binding protein (CREB).
Caption: GPR17 Signaling Pathway Activated by this compound.
Early Biological Activity Screening of ASN04885796: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN04885796 has been identified as a potent and selective activator of the G protein-coupled receptor 17 (GPR17). This technical guide provides a summary of the available data on the early biological activity screening of this compound, focusing on its primary pharmacological target and the associated signaling pathways. Due to the limited publicly available data specifically detailing the experimental protocols for this compound, this document outlines the general methodologies for the key assays typically employed in the characterization of GPR17 modulators.
Quantitative Data Summary
The primary quantitative measure of this compound's activity is its potency as a GPR17 agonist. The available data is summarized in the table below.
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound | GPR17 | GTPγS Binding Assay | EC50 | 2.27[1][2] |
Experimental Protocols
While specific experimental details for the screening of this compound are not publicly available, this section outlines the general protocols for the key assays used to characterize GPR17 agonists.
GTPγS Binding Assay
This assay is a functional membrane-based assay that measures the activation of G proteins upon ligand binding to a GPCR. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human GPR17 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS and GDP.
-
Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration-response data is analyzed using non-linear regression to determine the EC₅₀ value.
Intracellular cAMP Accumulation Assay
GPR17 is known to couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
General Protocol:
-
Cell Culture: Cells expressing GPR17 (e.g., CHO-K1 or HEK293) are seeded in a multi-well plate.
-
Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by incubation with varying concentrations of this compound.
-
Adenylyl Cyclase Stimulation: Forskolin is added to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified, and an IC₅₀ value is determined.
Intracellular Calcium Mobilization Assay
Activation of some Gα subunits can lead to the mobilization of intracellular calcium stores. This assay determines if GPR17 activation by this compound triggers this signaling pathway.
General Protocol:
-
Cell Loading: GPR17-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The baseline fluorescence is measured before the addition of varying concentrations of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence intensity corresponds to the amount of calcium mobilized. Concentration-response curves are generated to determine the EC₅₀ value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.
General Protocol:
-
Cell Line: A cell line is used that co-expresses GPR17 fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Compound Stimulation: Cells are stimulated with varying concentrations of this compound.
-
Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two protein fragments into close proximity, leading to the formation of a functional enzyme that can be detected by a chemiluminescent or fluorescent substrate.
-
Data Analysis: The luminescence or fluorescence signal is proportional to the extent of β-arrestin recruitment. Concentration-response curves are used to determine the EC₅₀ value.
Signaling Pathways and Visualizations
This compound, as a GPR17 agonist, is expected to initiate a signaling cascade characteristic of this receptor. GPR17 primarily couples to inhibitory Gαi/o proteins. The activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
The following diagram illustrates a typical experimental workflow for the initial screening and characterization of a compound like this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may not reflect the exact procedures used for the characterization of this compound. Researchers should refer to specific publications or technical datasheets for detailed methodologies.
References
In-Depth Technical Guide: Homology of ASN04885796 to Known Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the homology of the synthetic organic compound ASN04885796 to other known chemical entities. The document details its functional and structural analogs, presents comparative quantitative data, outlines key experimental protocols for its characterization, and visualizes its associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective agonist for the G protein-coupled receptor 17 (GPR17). It is identified by the PubChem Compound Identification (CID) number 3191600. Its systematic IUPAC name is 2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide. The primary therapeutic potential of this compound and its homologs lies in the modulation of GPR17, a receptor implicated in neurodegenerative diseases, making it a significant target for drug discovery and development.
Functional Homology: Targeting the GPR17 Receptor
The principal functional characteristic of this compound is its agonist activity at the GPR17 receptor. GPR17 is a G protein-coupled receptor that is phylogenetically related to both the P2Y purinergic receptors and the cysteinyl leukotriene (CysLT) receptors. It plays a crucial role in the differentiation of oligodendrocytes, the cells responsible for myelination in the central nervous system. Consequently, compounds that modulate GPR17 activity are of significant interest for their potential to treat demyelinating diseases such as multiple sclerosis.
Functionally homologous compounds to this compound therefore include other known agonists and antagonists of the GPR17 receptor.
GPR17 Agonists
A notable functional homolog is MDL29,951 , a widely used tool compound for studying GPR17 activation. Like this compound, MDL29,951 activates GPR17, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
GPR17 Antagonists
Several compounds exhibit functional opposition to this compound by acting as GPR17 antagonists. These include Pranlukast and Montelukast , which are also known as cysteinyl leukotriene receptor 1 (CysLT1) antagonists. Their ability to block GPR17 activity makes them valuable tools for studying the therapeutic potential of GPR17 inhibition.
Structural Homology
A structural similarity search for this compound (PubChem CID: 3191600) on the PubChem database reveals a number of compounds with shared structural features. The core of this compound consists of a central acetamide (B32628) scaffold substituted with a benzotriazole (B28993) moiety, a 4-methoxyphenyl (B3050149) group, a 4-fluorophenyl group, and a tetrahydrofurfuryl group. Structurally similar compounds often share one or more of these key chemical motifs.
A detailed list of structurally homologous compounds identified through a PubChem similarity search would be presented here, including their structures and similarity scores. As the direct output of a similarity search is not available, a descriptive summary is provided.
Compounds with high structural similarity often feature the N-acylacetamide core and various aromatic substitutions. The variations in these substitutions can significantly impact the compound's potency and selectivity for the GPR17 receptor.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and its primary functional homologs.
Table 1: GPR17 Agonists - Quantitative Data
| Compound | PubChem CID | Activity | Assay | Value |
| This compound | 3191600 | Agonist | GTPγS Binding | EC50 = 2.27 nM |
| MDL29,951 | 130798 | Agonist | GPR17 Activation | EC50 values range from 7 nM to 6 µM |
Table 2: GPR17 Antagonists - Quantitative Data
| Compound | PubChem CID | Activity | Assay | Value |
| Pranlukast | 4889 | Antagonist | GPR17 Inhibition | IC50 = 588 nM |
| Montelukast | 5281040 | Antagonist | CysLT1 Receptor Binding | Ki = 0.18 nM |
Experimental Protocols
The characterization of compounds like this compound relies on specific in vitro functional assays to determine their potency and efficacy at the GPR17 receptor. The two primary assays are the GTPγS binding assay and the cAMP measurement assay.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Principle: In the inactive state, G proteins are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to G protein activation. The use of [³⁵S]GTPγS allows for the quantification of this activation as the radiolabeled GTP analog binds to the activated Gα subunit and can be measured.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the GPR17 receptor are prepared through homogenization and centrifugation.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of the test compound (e.g., this compound) in the presence of [³⁵S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Cyclic AMP (cAMP) Measurement Assay
This assay quantifies the intracellular concentration of the second messenger cAMP, which is modulated by the activation of Gαi/o-coupled receptors like GPR17.
Principle: GPR17 is coupled to the Gαi/o protein, which inhibits the enzyme adenylyl cyclase. Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP. Therefore, the agonist activity of a compound at GPR17 can be measured by its ability to decrease cAMP levels, often in the presence of forskolin, an adenylyl cyclase activator.
General Protocol:
-
Cell Culture: Cells expressing the GPR17 receptor are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. To measure the inhibitory effect on cAMP production, cells are often co-treated with forskolin.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or assays based on fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The data is used to determine the IC50 or EC50 of the compound for the inhibition of cAMP production.
Visualizations
GPR17 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the GPR17 receptor.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
The following diagram outlines the key steps in the [³⁵S]GTPγS binding assay used to characterize GPR17 agonists.
Conclusion
This compound is a potent and selective GPR17 agonist. Its homology to other known compounds can be understood from both a functional and structural perspective. Functionally, it is related to other GPR17 modulators, including the agonist MDL29,951 and the antagonists Pranlukast and Montelukast. Structurally, it shares key chemical features with other N-acylacetamide derivatives. The continued study of this compound and its homologs, through the application of the described experimental protocols, will be crucial in elucidating the therapeutic potential of targeting the GPR17 receptor for the treatment of neurodegenerative and demyelinating diseases.
An In-depth Technical Guide to ASN04885796: A GPR17 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN04885796 is a synthetic small molecule identified as an agonist for the G protein-coupled receptor 17 (GPR17). This technical guide provides a comprehensive literature review of this compound and its molecular target, GPR17, along with a summary of the relevant patent landscape. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of neurodegenerative diseases and myelination disorders.
Literature Review
This compound emerged from an in silico screening of over 130,000 lead-like compounds from the Asinex Platinum Collection aimed at identifying novel ligands for GPR17.[1][2] In a foundational study by Eberini et al. (2011), this compound was one of five structurally diverse compounds identified as a potential agonist or partial agonist of GPR17.[1] Subsequent characterization, as detailed by the vendor MedchemExpress, indicates that this compound acts as a potent GPR17 activator, with an EC50 of 2.27 nM in a GTPγS binding assay.[3]
The primary molecular target of this compound is the G protein-coupled receptor 17 (GPR17). GPR17 is recognized as a key regulator of oligodendrocyte differentiation and myelination, making it a promising therapeutic target for neurodegenerative diseases such as multiple sclerosis.[4][5][6][7][8][9] The receptor is thought to function as a cell-intrinsic timer, inhibiting the maturation of oligodendrocyte precursor cells (OPCs) at later stages of differentiation.[7][8]
While initially described as a dual receptor for uracil (B121893) nucleotides and cysteinyl-leukotrienes, this characteristic has been a subject of debate in the scientific community.[10] The more established role of GPR17 is in the intricate process of myelination, where its timely downregulation is necessary for the terminal maturation of oligodendrocytes.[7]
Despite its identification, there is a notable scarcity of published studies specifically detailing the in vitro and in vivo activity of this compound. A study by Hennen et al. (2013) reported that five small-molecule GPR17 agonists, likely including the cohort from the Eberini study, were inactive in their dynamic mass redistribution and calcium mobilization assays.[4] This finding presents a contradiction to the GTPγS binding data and highlights the need for further pharmacological characterization of this compound.
Signaling Pathways
GPR17 primarily signals through the Gαi/o subunit of the heterotrimeric G protein complex.[5][10] Activation of GPR17 by an agonist like this compound is expected to lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).[5] Furthermore, GPR17 activation has been shown to diminish the stimulation of the exchange protein directly activated by cAMP (EPAC), which is another mechanism through which it inhibits oligodendrocyte maturation.[5] There is also evidence to suggest that GPR17 can couple to the Gαq subunit, which would mediate intracellular calcium mobilization.[10]
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for this compound beyond its initial characterization.
| Parameter | Value | Assay | Source |
| EC50 | 2.27 nM | GTPγS Binding | MedchemExpress |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on the known pharmacology of GPR17, the following are key assays for which general protocols are provided.
[35S]GTPγS Binding Assay
This assay is a functional membrane-based assay that measures the activation of G protein-coupled receptors.[7][11]
Objective: To determine the potency and efficacy of this compound in stimulating G protein activation via GPR17.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing human GPR17.
-
Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [35S]GTPγS, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding as a function of the ligand concentration to determine EC50 and Emax values.
cAMP Measurement Assay
This assay measures the intracellular levels of cyclic AMP, a key second messenger in the GPR17 signaling pathway.[1][4][12][13]
Objective: To confirm the Gαi/o coupling of GPR17 by measuring the inhibition of adenylyl cyclase activity in response to this compound.
Methodology:
-
Cell Culture: Use a cell line expressing GPR17.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor, then stimulate with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter assay (e.g., GloSensor).
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
Oligodendrocyte Differentiation Assay
This is a cell-based assay to evaluate the effect of compounds on the maturation of oligodendrocyte precursor cells (OPCs).[3][5][6][14]
Objective: To assess the functional impact of this compound on oligodendrocyte differentiation.
Methodology:
-
OPC Culture: Isolate primary OPCs or use an OPC cell line.
-
Treatment: Culture OPCs in a differentiation-promoting medium in the presence of varying concentrations of this compound.
-
Immunocytochemistry: After a set period (e.g., 5-7 days), fix the cells and stain for markers of different stages of oligodendrocyte differentiation (e.g., O4 for immature oligodendrocytes, MBP for mature oligodendrocytes).
-
Imaging and Quantification: Acquire images using fluorescence microscopy and quantify the percentage of cells expressing mature markers.
-
Data Analysis: Determine the effect of this compound on the extent of oligodendrocyte maturation.
Patent Landscape
A direct patent search for "this compound" did not yield any specific patent applications or granted patents. Similarly, a search for patents assigned to Asana BioSciences with a focus on GPR17 modulators did not identify a clear patent for this compound.
However, the broader patent landscape for GPR17 modulators indicates active research and development in this area. Several pharmaceutical companies and academic institutions have filed patents for compounds targeting GPR17 for the treatment of various conditions, primarily neurodegenerative and demyelinating diseases.
A review of patents published between 2009 and 2018 highlights the therapeutic potential of GPR17 as a target for multiple sclerosis, stroke, and other brain disorders.[9] More recent patent applications, such as those from UCB S.A., describe novel sulfonamide compounds as GPR17 modulators for treating demyelination disorders.[2] Other patents disclose various chemical scaffolds aimed at modulating GPR17 activity for therapeutic benefit in neurodegenerative diseases.[10][15][16]
The absence of a specific patent for this compound could suggest several possibilities: the compound may be covered under a broader, less specific patent; it may have been deemed unsuitable for further development and therefore not patented; or it could be part of a pending application that is not yet public. The intellectual property landscape for GPR17 modulators is evolving, with a clear interest in developing new chemical entities that can therapeutically exploit this target.
Conclusion
This compound is a potent GPR17 agonist identified through computational screening. Its target, GPR17, plays a crucial role in regulating oligodendrocyte maturation and is a promising therapeutic target for demyelinating diseases. However, the publicly available data on this compound is limited, with some conflicting reports on its activity in different assay formats. A comprehensive patent for this specific molecule has not been identified, although the broader field of GPR17 modulators is an active area of intellectual property development. Further research is required to fully elucidate the pharmacological profile of this compound and its therapeutic potential.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCB SA Patent: GPR17 Modulating Sulfonamide for Demyelination Treatment [pharmaceutical-technology.com]
- 3. Human iPSC-Derived Neuron and Oligodendrocyte Co-culture as a Small-Molecule Screening Assay for Myelination [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Human iPSC-Derived Neuron and Oligodendrocyte Co-culture as a Small-Molecule Screening Assay for Myelination [en.bio-protocol.org]
- 6. Induction of Oligodendrocyte Differentiation and In Vitro Myelination by Inhibition of Rho-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. GPR17 receptor modulators and their therapeutic implications: review of recent patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8158593B2 - GPR17 modulators, method of screening and uses thereof - Google Patents [patents.google.com]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2024104462A1 - Gpr17 modulators and uses thereof - Google Patents [patents.google.com]
- 16. WO2006045476A2 - Gpr17 modulators, method of screening and uses thereof - Google Patents [patents.google.com]
Unveiling the Target Landscape of ASN04885796: A Technical Examination of a Potent GPR17 Agonist
For Immediate Release
This technical guide provides a comprehensive analysis of ASN04885796, a potent agonist of the G protein-coupled receptor 17 (GPR17). While lauded for its high selectivity, publicly available quantitative data on its off-target effects remains scarce. This document synthesizes the current understanding of this compound's mechanism of action, its on-target signaling cascade, and discusses the theoretical potential for off-target interactions based on its known pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroinflammation, oncology, and neurodegenerative diseases.
Introduction to this compound
This compound has been identified as a promising preclinical candidate due to its precise targeting of GPR17, a receptor implicated in a variety of physiological and pathological processes, including the progression of glioblastoma and the modulation of neuroinflammatory responses.[1] The compound is noted for having "little off-target effects," a characteristic that makes it a superior prospect for further investigation.[1] this compound is a potent activator of GPR17, exhibiting a half-maximal effective concentration (EC50) of 2.27 nM in GTPγS binding assays.[2][3]
On-Target Activity: GPR17 Signaling Pathway
GPR17 is a dualistic receptor, responding to both purinergic ligands and cysteinyl leukotrienes. Its activation initiates a signaling cascade primarily through the Gαi/o subunit of the heterotrimeric G protein complex. This engagement leads to the inhibition of adenylyl cyclase, resulting in a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP, in turn, modulates the activity of downstream effectors, including Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (EPAC), which ultimately influences transcription factors such as the cAMP response element-binding protein (CREB).[4] This pathway is crucial in regulating cellular processes like oligodendrocyte differentiation and has been identified as a therapeutic target in diseases such as multiple sclerosis and glioblastoma.[1][4]
Visualizing the GPR17 Signaling Cascade
The following diagram illustrates the canonical signaling pathway initiated by the activation of GPR17 by an agonist like this compound.
Potential Off-Target Effects: A Data Gap
A thorough review of publicly available scientific literature and patent databases did not yield specific quantitative data regarding the off-target profile of this compound. While the compound is qualitatively described as having "little off-target effects," the experimental protocols and screening data that substantiate this claim are not in the public domain.[1] This absence of data precludes a detailed, evidence-based analysis of its off-target interactions.
Hypothetical Off-Target Considerations
In the absence of specific data, a theoretical assessment of potential off-target effects can be considered based on the pharmacology of the GPR17 receptor family. GPR17 shares homology with other P2Y and cysteinyl leukotriene (CysLT) receptors. Therefore, it is plausible that ligands developed for GPR17 could exhibit some degree of cross-reactivity with these related receptors. However, it is important to emphasize that this is a theoretical consideration, and the assertion of high selectivity for this compound suggests that any such cross-reactivity may be minimal or non-existent at therapeutic concentrations.
Experimental Protocols for Off-Target Screening: A General Framework
While the specific methodologies used to characterize the off-target profile of this compound are not publicly available, standard industry practices for assessing compound selectivity provide a general framework for how such studies are typically conducted.
Broad Panel Screening Workflow
A common approach to identify potential off-target interactions is to screen the compound against a large panel of receptors, enzymes (particularly kinases), and ion channels. The following diagram outlines a typical workflow for such a screening campaign.
Data Summary: On-Target Potency
Due to the lack of publicly available quantitative data on off-target effects, a comparative table is not feasible. The known on-target potency of this compound is summarized below.
| Compound | Target | Assay Type | Potency (EC50) |
| This compound | GPR17 | GTPγS Binding | 2.27 nM[2][3] |
Conclusion
This compound is a potent and reportedly highly selective agonist of GPR17, representing a valuable tool for investigating the role of this receptor in health and disease, and a potential therapeutic lead for conditions such as glioblastoma. The on-target signaling pathway through Gαi/o and the subsequent modulation of cAMP levels are well-characterized. However, a significant gap exists in the public domain regarding the specific off-target profile of this compound. While its high selectivity is a key reported attribute, the absence of quantitative data and detailed experimental protocols for off-target screening necessitates a cautious interpretation. Further public disclosure of preclinical safety and selectivity data would be invaluable for the scientific community to fully assess the therapeutic potential of this compound.
References
- 1. WO2012059869A1 - Gpr17-modulating compounds, diagnostic and therapeutic uses thereof - Google Patents [patents.google.com]
- 2. WO2020254289A1 - N-(phenyl)-indole-3-sulfonamide derivatives and related compounds as gpr17 modulators for treating cns disorders such as multiple sclerosis - Google Patents [patents.google.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for ASN04885796 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN04885796 is a potent and selective agonist for the G protein-coupled receptor 17 (GPR17).[1] GPR17 is a promising therapeutic target for a range of neurological diseases, including those characterized by demyelination and neuronal damage such as multiple sclerosis, stroke, and spinal cord injury.[2] The receptor plays a crucial role in the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[2] Activation of GPR17 is hypothesized to promote remyelination and exert neuroprotective effects. These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models to investigate its therapeutic potential.
In Vitro Activity of this compound
This compound has been characterized as a highly potent GPR17 agonist based on in vitro functional assays. The following table summarizes its key activity data.
| Parameter | Value | Assay System | Reference |
| EC50 | 2.27 nM | GPR17-induced GTPγS binding | [1] |
GPR17 Signaling Pathway
GPR17 is a dualistic receptor that can couple to both Gαi/o and Gαq/11 proteins, leading to the modulation of intracellular cyclic AMP (cAMP) levels and calcium mobilization, respectively. The activation of GPR17 by an agonist like this compound is expected to initiate downstream signaling cascades that influence oligodendrocyte differentiation and survival.
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the therapeutic efficacy of this compound. Based on the known function of GPR17, the following models are recommended:
-
Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis: This is the most commonly used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system. It is ideal for assessing the potential of this compound to promote remyelination and reduce neurological deficits.
-
Cuprizone-Induced Demyelination Model: This toxic model induces oligodendrocyte apoptosis and subsequent demyelination, followed by spontaneous remyelination upon cuprizone (B1210641) withdrawal. It is a valuable tool to study the effects of this compound specifically on the remyelination process without the confounding factor of peripheral immune infiltration seen in EAE.
-
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke: This model mimics the pathophysiology of ischemic stroke, leading to neuronal death and neurological deficits. It can be used to investigate the neuroprotective effects of this compound.
-
Spinal Cord Injury (SCI) Model: Traumatic injury to the spinal cord results in demyelination and neuronal loss. This model is suitable for evaluating the potential of this compound to promote functional recovery after SCI.
Experimental Protocols
The following are detailed protocols for two of the recommended animal models.
Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles
Procedure:
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG35-55 (200 µ g/mouse ) in CFA.
-
Subcutaneously immunize mice with 200 µL of the emulsion, distributed over two sites on the flank.
-
Administer PTX (200 ng/mouse) intraperitoneally (i.p.) on day 0 and day 2 post-immunization.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical signs using a standardized scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund
-
-
-
This compound Administration:
-
Begin administration of this compound or vehicle at the onset of clinical signs (prophylactic) or at the peak of the disease (therapeutic).
-
The route of administration (e.g., i.p., oral gavage) and dose will need to be determined based on pharmacokinetic studies (not publicly available). A suggested starting point for a novel compound could be in the range of 1-30 mg/kg.
-
-
Outcome Measures:
-
Continue daily clinical scoring.
-
At the end of the study (e.g., day 21-28), collect tissues (spinal cord, brain) for histological analysis (Luxol Fast Blue staining for myelination, immunohistochemistry for oligodendrocytes and immune cells) and molecular analysis (e.g., qPCR for myelin-related genes).
-
Behavioral tests such as rotarod can be performed to assess motor coordination.
-
Protocol 2: Cuprizone-Induced Demyelination in Mice
This protocol describes the induction of demyelination using a cuprizone-containing diet.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Powdered rodent chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
This compound
-
Vehicle for this compound
Procedure:
-
Demyelination Phase:
-
Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5 weeks to induce demyelination.
-
-
This compound Administration:
-
Administer this compound or vehicle daily starting from week 4 or 5 of the cuprizone diet and continuing for 2-3 weeks after cessation of the cuprizone diet to assess its effect on remyelination.
-
-
Remyelination Phase:
-
After 5 weeks, return mice to a normal chow diet to allow for spontaneous remyelination.
-
-
Outcome Measures:
-
Collect brain tissue (corpus callosum is a key region of interest) at different time points (e.g., end of week 5, and 1, 2, and 3 weeks after cuprizone withdrawal).
-
Perform histological analysis using Luxol Fast Blue staining to assess the extent of demyelination and remyelination.
-
Use immunohistochemistry to quantify oligodendrocyte precursor cells (e.g., Olig2, NG2 positive) and mature oligodendrocytes (e.g., CC1, MBP positive).
-
Electron microscopy can be used to analyze myelin sheath thickness.
-
Data Presentation: Key Outcome Measures
The following table outlines key quantitative data that should be collected and analyzed in these animal models.
| Animal Model | Primary Outcome Measures | Secondary Outcome Measures |
| EAE | - Mean Clinical Score- Disease Incidence- Day of Onset | - Body Weight- Histological Score (Inflammation & Demyelination)- Axonal Density- Cytokine Levels (e.g., IFN-γ, IL-17) |
| Cuprizone | - Myelin Content (Luxol Fast Blue Staining Intensity)- Number of Mature Oligodendrocytes (CC1+) | - Number of Oligodendrocyte Precursor Cells (Olig2+/NG2+)- Myelin Sheath Thickness (g-ratio)- Expression of Myelin-related Genes (e.g., Mbp, Plp1) |
General Protocol for Compound Preparation and Administration
As specific formulation details for this compound are not publicly available, a general protocol for preparing a research compound for in vivo use is provided below.
Materials:
-
This compound powder
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Formulation (Example for a 1 mg/mL solution):
-
Weigh the required amount of this compound.
-
Dissolve the compound in a small amount of DMSO (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and vortex thoroughly.
-
Add Tween 80 (e.g., 5% of the final volume) and vortex.
-
Bring the solution to the final volume with saline and vortex until a clear solution is obtained. Gentle warming or sonication may be required.
-
Prepare the vehicle solution using the same solvent composition without the compound.
-
-
Administration:
-
The route of administration (intraperitoneal, oral gavage, intravenous) should be chosen based on the experimental design and any available pharmacokinetic data.
-
Dose volumes should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice via oral gavage or i.p. injection).
-
Administer the compound or vehicle according to the schedule outlined in the specific experimental protocol.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are general guidelines and may require optimization based on specific experimental conditions and institutional guidelines. As there is no publicly available in vivo data for this compound, researchers should conduct preliminary dose-ranging and tolerability studies before commencing full-scale efficacy experiments.
References
- 1. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Investigational Compound
Disclaimer: No publicly available information was found for the compound identifier "ASN04885796" in the conducted searches. The following application notes and protocols are provided as a generalized template for a hypothetical novel therapeutic agent. The data and methodologies presented are illustrative and should not be considered as specific guidance for any actual compound.
I. Dosage and Administration Guidelines
The dosage and administration of a novel therapeutic agent must be determined through rigorous preclinical and clinical studies. The following tables provide a template for summarizing key dosage information.
Table 1: Summary of Preclinical Toxicology Studies
| Animal Species | No-Observed-Adverse-Effect Level (NOAEL) | Route of Administration | Study Duration | Key Findings |
| Mouse | 50 mg/kg/day | Oral (gavage) | 28 days | No significant adverse effects observed. |
| Rat | 25 mg/kg/day | Oral (gavage) | 28 days | Mild, reversible liver enzyme elevation at higher doses. |
| Dog | 10 mg/kg/day | Intravenous | 14 days | Dose-limiting cardiovascular effects at >15 mg/kg. |
Table 2: Proposed Phase 1 Clinical Trial Dosage Escalation
| Cohort | Dose Level (mg) | Administration Route | Dosing Schedule | Number of Subjects |
| 1 | 5 | Oral | Single dose | 8 (6 active, 2 placebo) |
| 2 | 10 | Oral | Single dose | 8 (6 active, 2 placebo) |
| 3 | 25 | Oral | Single dose | 8 (6 active, 2 placebo) |
| 4 | 50 | Oral | Once daily for 7 days | 12 (9 active, 3 placebo) |
II. Experimental Protocols
Detailed protocols are essential for the reproducible evaluation of a new chemical entity.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a target kinase.
-
Materials: Recombinant human kinase, ATP, substrate peptide, test compound, kinase buffer, 96-well plates, plate reader.
-
Method:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, substrate, and buffer to the wells of a 96-well plate.
-
Add the diluted test compound to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Animal Model of Efficacy (Xenograft Tumor Model)
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compound.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing human tumor xenografts.
-
Method:
-
Implant human cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the specified dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
III. Signaling Pathways and Workflows
Visualizing complex biological pathways and experimental workflows can aid in understanding the mechanism of action and study design.
Caption: Hypothetical signaling pathway showing inhibition by a compound.
Caption: Generalized drug development workflow from preclinical to Phase 1.
Application Notes and Protocols for the Quantification of ASN04885796
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN04885796 is a synthetic organic compound identified by the CAS Registry Number 1032892-26-4.[1] As a small molecule, its quantification in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, a hypothetical signaling pathway relevant to small molecule inhibitors is presented.
Disclaimer: The following protocols are generalized methods suitable for a small molecule with the characteristics of this compound. Specific parameters will require optimization and validation for the user's specific matrix and instrumentation.
I. Analytical Methods for Quantification
A variety of analytical methods can be employed for the quantification of small molecules like this compound. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.[2]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of small molecules that possess a UV-absorbing chromophore.[3][4][5] Given the aromatic rings in the structure of this compound, it is expected to have sufficient UV absorbance for detection.
Principle: The compound is separated from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector measures the absorbance of the analyte as it elutes from the column, and the concentration is determined by comparing the peak area to a standard curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, considered the 'gold standard' for the quantification of small molecules in complex biological matrices.[6][7][8][9] It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Principle: After chromatographic separation, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the ionized form of this compound). This ion is then fragmented in a collision cell (Q2), and a specific product ion is selected by the second mass analyzer (Q3) for detection. This multiple reaction monitoring (MRM) provides high specificity and reduces matrix interference.[9]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be developed for the quantification of small molecules.[10][11][12][13] This method requires the generation of a specific antibody that recognizes this compound. A competitive ELISA format is typically used for small molecules.[12][13][14]
Principle: In a competitive ELISA, a known amount of labeled this compound (competitor) and the unknown amount from the sample compete for binding to a limited number of specific antibody-coated wells. The signal generated is inversely proportional to the concentration of this compound in the sample.
II. Quantitative Data Summary
The following tables summarize typical quantitative parameters that should be established during method validation for each technique. The values presented are illustrative and represent achievable targets for a robust analytical method.
Table 1: HPLC-UV Method Parameters
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 115% |
Table 2: LC-MS/MS Method Parameters
| Parameter | Target Value |
| Linearity (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Matrix Effect | 85 - 115% |
| Recovery | Consistent and reproducible |
Table 3: ELISA Method Parameters
| Parameter | Target Value |
| IC50 | Analyte-dependent |
| Lower Limit of Detection (LLOD) | 0.01 - 1 ng/mL |
| Dynamic Range | 2-3 orders of magnitude |
| Specificity | High, with low cross-reactivity |
| Precision (% CV) | < 20% |
III. Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Formic acid or trifluoroacetic acid
-
Human plasma (or other relevant biological matrix)
2. Sample Preparation (Protein Precipitation): [15]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point would be 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: To be determined by UV scan of this compound (likely in the 254-280 nm range).
-
Injection Volume: 20 µL
4. Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the standards alongside the samples.
-
Plot the peak area ratio (this compound/IS) against the nominal concentration and perform a linear regression.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
1. Materials and Reagents:
-
Same as for HPLC-UV, but with LC-MS grade solvents.
2. Sample Preparation: [15][16][17]
-
Protein precipitation as described for HPLC-UV is often sufficient.
-
For higher sensitivity and cleaner samples, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be employed.[16]
3. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and faster run times.
-
Column: A C18 or similar reverse-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid to aid ionization.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
This compound: Precursor ion (M+H)⁺ → Product ion (to be determined by infusion and fragmentation of the reference standard).
-
IS: Precursor ion (M+H)⁺ → Product ion.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
4. Data Analysis:
-
Construct a calibration curve as described for HPLC-UV, using the peak area ratios from the MRM chromatograms.
Protocol 3: Quantification of this compound by Competitive ELISA
1. Materials and Reagents:
-
Anti-ASN04885796 antibody (to be developed)
-
This compound-enzyme conjugate (e.g., HRP conjugate)
-
96-well microtiter plates coated with a capture antibody (e.g., anti-species IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
2. Assay Protocol:
-
Add 50 µL of standard or sample to the antibody-coated wells.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the concentration of unknown samples.
IV. Signaling Pathway and Workflow Diagrams
Hypothetical Signaling Pathway for a Small Molecule Kinase Inhibitor
Many synthetic organic small molecules are designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[18][19] The following diagram illustrates a generic kinase signaling cascade that could be a target for a molecule like this compound.
Caption: Generic kinase inhibitor signaling pathway.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the typical workflow for quantifying this compound in a biological sample using LC-MS/MS.
Caption: LC-MS/MS quantification workflow.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. brieflands.com [brieflands.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aptamergroup.com [aptamergroup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [Sensitive noncompetitive measurement of small molecules by open sandwich immunoassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. tecan.com [tecan.com]
- 17. organomation.com [organomation.com]
- 18. Systematically Studying Kinase Inhibitor Induced Signaling Network Signatures by Integrating Both Therapeutic and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of ASN04885796, a Novel Modulator of the Hedgehog Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone in modern drug discovery, enabling the rapid assessment of large chemical libraries to identify novel bioactive compounds.[1][2] This application note describes the use of a hypothetical small molecule, ASN04885796, in a series of high-throughput screening assays designed to identify inhibitors of the Hedgehog signaling pathway. The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers.[3][4] This document provides detailed protocols for primary and secondary assays, data analysis, and characterization of this compound.
Signaling Pathway
The Hedgehog signaling pathway is a highly conserved signal transduction pathway that plays a crucial role in embryonic development and tissue homeostasis.[4] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which are held in an inactive state in the cytoplasm. Upon binding of a Hedgehog ligand to PTCH1, the inhibition on SMO is relieved, leading to the activation and nuclear translocation of GLI transcription factors.[3] In the nucleus, GLI proteins activate the transcription of target genes that regulate cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway can lead to uncontrolled cell growth and is a hallmark of various cancers.[3]
Caption: The Hedgehog signaling pathway in its 'OFF' and 'ON' states, and the putative inhibitory action of this compound on SMO.
Experimental Protocols
1. Primary High-Throughput Screening: GLI-Luciferase Reporter Assay
This assay is designed to identify compounds that inhibit the transcriptional activity of GLI.
Workflow:
Caption: Workflow for the primary high-throughput screening GLI-Luciferase reporter assay.
Methodology:
-
Cell Culture and Plating:
-
HEK293T cells stably expressing a GLI-responsive luciferase reporter construct are cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Cells are seeded into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well in 40 µL of media.[5]
-
Plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
This compound is serially diluted in DMSO to create a concentration gradient.
-
Using an automated liquid handler, 100 nL of the compound dilutions are transferred to the assay plates.
-
Control wells receive DMSO only (negative control) or a known SMO inhibitor (positive control).
-
-
Pathway Activation and Incubation:
-
A Sonic Hedgehog (SHH) agonist is added to all wells (except for the negative controls) to a final concentration that elicits 80% of the maximal luciferase signal.
-
Plates are incubated for an additional 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection and Data Analysis:
-
After incubation, the assay plates are equilibrated to room temperature.
-
A luciferase substrate reagent is added to each well.
-
Luminescence is measured using a plate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to the positive and negative controls.
-
The Z'-factor, a measure of assay quality, is calculated for each plate using the formula:
A Z'-factor greater than 0.5 indicates a robust assay.[6][7]
-
2. Secondary Assay: Cytotoxicity Assay
This assay is performed to rule out non-specific cytotoxicity as the cause of reduced luciferase signal.
Methodology:
-
Cell Plating and Compound Addition:
-
Cells are plated and treated with this compound as described in the primary assay protocol.
-
-
Viability Assessment:
-
After the 48-hour incubation period, a resazurin-based reagent (e.g., CellTiter-Blue) is added to each well.
-
Plates are incubated for 2-4 hours at 37°C.
-
Fluorescence is measured on a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the DMSO-treated control cells.
-
The CC50 (50% cytotoxic concentration) is determined.
-
Data Presentation
The following tables summarize the hypothetical data obtained for this compound in the described high-throughput screening assays.
Table 1: Primary HTS Assay Results for this compound
| Parameter | Value | Description |
| IC50 | 1.2 µM | The half-maximal inhibitory concentration of this compound in the GLI-luciferase reporter assay. |
| Max Inhibition | 95% | The maximum percentage of inhibition observed at the highest tested concentration. |
| Hill Slope | 1.1 | The steepness of the dose-response curve. |
| Z'-Factor | 0.75 | A measure of the statistical effect size and an indicator of assay quality.[6][7] |
Table 2: Secondary Assay Results for this compound
| Parameter | Value | Description |
| CC50 | > 50 µM | The half-maximal cytotoxic concentration of this compound. |
| Selectivity Index | > 41.7 | Calculated as CC50 / IC50. A higher value indicates greater selectivity for the target pathway over general cytotoxicity. |
The data presented in this application note demonstrate a hypothetical workflow for the identification and initial characterization of a small molecule inhibitor of the Hedgehog signaling pathway using high-throughput screening methods. This compound is presented as a potent and selective inhibitor of the pathway with minimal cytotoxicity at effective concentrations. These results would warrant further investigation into the mechanism of action and preclinical development of this compound as a potential therapeutic agent. The described protocols are robust and can be adapted for screening other compound libraries against this and other signaling pathways.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Hedgehog signaling pathway and gastrointestinal stem cell signaling network (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hedgehog Signalling Pathway and Its Role in Shaping the Architecture of Intestinal Epithelium [mdpi.com]
- 5. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of Small Molecule Inhibitor ASN-XXXX in Protein Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the characterization of a novel small molecule inhibitor, herein referred to as ASN-XXXX. Due to the absence of specific information for "ASN04885796" in publicly available databases, this application note will serve as a representative guide for characterizing a hypothetical inhibitor of a key signaling pathway. For the purpose of this protocol, we will hypothesize that ASN-XXXX is an inhibitor of Smoothened (SMO), a critical G-protein coupled receptor in the Hedgehog signaling pathway. The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[1]
The following protocols outline standard methodologies for determining the binding affinity and functional inhibition of small molecules targeting transmembrane proteins. These assays are fundamental in preclinical drug discovery for validating target engagement and quantifying the potency of novel therapeutic candidates. The described methods include Surface Plasmon Resonance (SPR) for direct binding analysis and a cellular reporter assay for functional inhibition.
Quantitative Data Summary
The following table summarizes hypothetical data for the binding affinity and functional inhibition of ASN-XXXX against its target, SMO.
| Assay Type | Parameter | Value | Target Protein | Cell Line (for functional assay) |
| Surface Plasmon Resonance (SPR) | K_D_ (Binding Affinity) | 75 nM | Recombinant Human SMO | N/A |
| Hedgehog Reporter Gene Assay | IC_50_ (Functional Inhibition) | 150 nM | Endogenous Human SMO | NIH-3T3-LightII |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol describes the use of SPR to measure the binding kinetics and affinity of ASN-XXXX to purified, recombinant SMO protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human SMO protein (solubilized in appropriate buffer with detergent, e.g., DDM)
-
ASN-XXXX stock solution (in DMSO)
-
Running buffer (e.g., HBS-P+ with 0.05% DDM)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize the recombinant SMO protein to the desired level on one flow cell. A reference flow cell should be activated and blocked without protein immobilization.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of ASN-XXXX in running buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Inject the different concentrations of ASN-XXXX over both the SMO-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases for each concentration.
-
Regenerate the sensor surface between each injection cycle using a suitable regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).
-
Hedgehog Signaling Pathway Reporter Gene Assay
This protocol describes a cell-based assay to measure the functional inhibition of the Hedgehog signaling pathway by ASN-XXXX. The assay utilizes a cell line engineered with a Gli-responsive luciferase reporter.
Materials:
-
NIH-3T3-LightII cell line (or similar Hedgehog reporter cell line)
-
DMEM supplemented with 10% FBS and antibiotics
-
Sonic Hedgehog (Shh) ligand
-
ASN-XXXX stock solution (in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed the NIH-3T3-LightII cells into a 96-well plate at a density of 2 x 10^4 cells per well.
-
Incubate overnight at 37°C in a 5% CO_2_ incubator to allow for cell attachment.
-
-
Compound Treatment and Pathway Activation:
-
Prepare a serial dilution of ASN-XXXX in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of ASN-XXXX.
-
To activate the Hedgehog pathway, add a fixed, sub-maximal concentration of Shh ligand to all wells except the negative control.
-
Include appropriate controls: vehicle control (DMSO), positive control (Shh only), and negative control (no Shh).
-
-
Incubation and Luciferase Assay:
-
Incubate the plate for 48 hours at 37°C in a 5% CO_2_ incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to the positive control (Shh only).
-
Plot the normalized luminescence against the logarithm of the ASN-XXXX concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC_50_ value, which represents the concentration of ASN-XXXX required to inhibit 50% of the Shh-induced luciferase activity.
-
Visualizations
References
Application Notes and Protocols: ASN04885796 in Neurodegenerative Disease Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ASN04885796 is a potent and selective agonist for the G protein-coupled receptor 17 (GPR17).[1][2][3][4] With an EC50 of 2.27 nM for GPR17-induced GTPγS binding, this small molecule provides a powerful tool for investigating the role of GPR17 in various physiological and pathological processes.[5] GPR17 is recognized as a key regulator in oligodendrocyte differentiation and has been implicated in neuroprotection, making this compound a compound of significant interest for research in neurodegenerative diseases, particularly demyelinating disorders such as multiple sclerosis, as well as ischemic stroke and Alzheimer's disease.[4] These application notes provide detailed protocols for utilizing this compound in relevant in vitro disease models.
Table 1: this compound Properties
| Property | Value | Reference |
| IUPAC Name | 2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide | |
| Synonyms | ASN 04885796, ASN-04885796 | |
| CAS Number | 1032892-26-4 | [3][4] |
| Molecular Formula | C28H28FN5O4 | |
| Molecular Weight | 517.55 g/mol | |
| Target | G protein-coupled receptor 17 (GPR17) | [1][2][4][6] |
| Activity | Agonist | [3][4][6] |
| EC50 (GTPγS binding) | 2.27 nM | [5] |
| Solubility | Soluble in DMSO |
GPR17 Signaling Pathway
This compound activates GPR17, which is known to couple to multiple G protein subtypes, including Gαi/o, Gαq, and Gαs. The downstream signaling cascades can influence intracellular cyclic AMP (cAMP) levels and calcium mobilization, ultimately affecting cellular processes such as differentiation and survival.
Application 1: In Vitro Model of Demyelination - Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay
GPR17 is a key regulator of oligodendrocyte maturation.[6] this compound, as a GPR17 agonist, can be used to study the impact of GPR17 activation on the differentiation of OPCs into mature, myelinating oligodendrocytes. This is a critical model for understanding demyelinating diseases like multiple sclerosis.
Experimental Workflow: OPC Differentiation Assay
Detailed Protocol: OPC Differentiation Assay
This protocol is adapted from established methods for generating and differentiating oligodendrocytes from pluripotent stem cells.[7][8][9][10][11]
Materials:
-
Human iPSC-derived Oligodendrocyte Progenitor Cells (OPCs)
-
OPC proliferation medium (e.g., DMEM/F12, N2 supplement, B27 supplement, PDGF-AA, FGF2)
-
Oligodendrocyte differentiation medium (e.g., DMEM/F12, N2 supplement, B27 supplement, T3)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Poly-L-ornithine and laminin-coated cell culture plates
-
Primary antibodies: anti-O4, anti-Myelin Basic Protein (MBP)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)
Procedure:
-
Cell Seeding: Plate iPSC-derived OPCs onto poly-L-ornithine and laminin-coated plates at a suitable density in OPC proliferation medium.
-
Induction of Differentiation: Once cells reach desired confluency, aspirate the proliferation medium and replace it with oligodendrocyte differentiation medium.
-
Treatment: Add this compound to the differentiation medium at various final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle-only control group.
-
Incubation: Culture the cells for 3 to 7 days to allow for differentiation.
-
Immunocytochemistry:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells with blocking buffer for 1 hour.
-
Incubate with primary antibodies (anti-O4 for early differentiation, anti-MBP for mature oligodendrocytes) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of O4-positive and MBP-positive cells relative to the total number of DAPI-stained nuclei.
Expected Results and Interpretation
Activation of GPR17 by agonists has been shown to inhibit the maturation of oligodendrocytes.[1] Therefore, treatment with this compound is expected to result in a dose-dependent decrease in the expression of mature oligodendrocyte markers like MBP, and potentially an accumulation of cells at an earlier (O4-positive) stage.
Application 2: In Vitro Neuroprotection Assay
The neuroprotective properties of this compound can be assessed in vitro using neuronal cell lines subjected to stressors that mimic neurodegenerative conditions.[12][13][14]
Detailed Protocol: SH-SY5Y Neuroprotection Assay Against Oxidative Stress
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
Cell viability reagent (e.g., MTT or PrestoBlue)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Cell Death: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the untreated control wells) and incubate for 24 hours.
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the viability of treated cells to the untreated control group.
Expected Results and Interpretation
If this compound exhibits neuroprotective effects, a dose-dependent increase in cell viability will be observed in the cells pre-treated with the compound compared to those treated with the neurotoxin alone.
Table 2: Summary of In Vitro Applications and Models
| Application | Disease Relevance | In Vitro Model | Key Readouts | Expected Outcome with this compound |
| Modulation of Myelination | Multiple Sclerosis, Demyelinating Diseases | iPSC-derived Oligodendrocyte Progenitor Cell (OPC) Differentiation | Expression of O4 and MBP markers | Dose-dependent inhibition of MBP expression |
| Neuroprotection | Parkinson's Disease, Alzheimer's Disease, Ischemic Stroke | SH-SY5Y cells with induced oxidative stress | Cell Viability (MTT assay) | Increased cell viability |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GPR17 in the central nervous system. The protocols outlined above provide a framework for studying its effects on oligodendrocyte differentiation and neuroprotection in vitro. While in vivo studies with this compound are not yet widely published, it is considered a superior candidate for such preclinical testing.[1][2] These in vitro models are essential first steps in elucidating the therapeutic potential of GPR17 agonism in neurodegenerative and demyelinating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. stemcell.com [stemcell.com]
- 8. Efficient Generation of Myelinating Oligodendrocytes from Primary Progressive Multiple Sclerosis Patients by Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation of human oligodendrocytes from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiation of human oligodendrocytes from pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Preventive neuroprotection: from experimental data to therapeutic strategies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats [mdpi.com]
- 14. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASN04885796 in In-Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN04885796 is a potent and selective activator of the G protein-coupled receptor 17 (GPR17).[1][2] GPR17 is implicated in a variety of physiological and pathological processes within the central nervous system, including oligodendrocyte differentiation and neuronal cell death.[3][4][5] As a GPR17 activator, this compound exhibits neuroprotective properties, making it a promising candidate for investigation in neurological diseases such as glioblastoma and demyelinating disorders.[2][6] These application notes provide an overview of the potential in-vivo imaging techniques to study the pharmacodynamics and efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by activating GPR17, a receptor primarily coupled to the Gαi/o subunit.[7][8] Activation of GPR17 by this compound is expected to initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[7] The modulation of these pathways can influence cellular processes like differentiation, survival, and inflammation. The activation of GPR17 can also influence other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Application 1: In-Vivo Imaging of Neuroprotection in a Glioblastoma Model
This protocol describes the use of bioluminescence imaging (BLI) to assess the neuroprotective and anti-tumor effects of this compound in an orthotopic mouse model of glioblastoma.
Experimental Protocol
1. Animal Model:
-
Athymic nude mice (nu/nu), 6-8 weeks old.
-
Intracranial implantation of human glioblastoma cells (e.g., U87-MG) stably expressing firefly luciferase (luc2).
2. This compound Formulation:
-
Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Prepare different concentrations for dose-response studies (e.g., 1, 5, and 10 mg/kg).
3. Experimental Workflow:
References
- 1. In vivo imaging in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroimaging of demyelination and remyelination models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic Changes, Signaling Pathway, and Functional Correlates of GPR17-expressing Neural Precursor Cells during Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo quantification of demyelination and recovery using compartment-specific diffusion MRI metrics validated by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo‐EM structure of G‐protein‐coupled receptor GPR17 in complex with inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Handling and Storage of Chemical Compounds
Disclaimer: No specific safety data sheet (SDS), chemical properties, or handling and storage guidelines were found for the identifier "ASN04885796" in publicly available resources. The following application notes and protocols are a general template based on best practices for handling potentially hazardous chemical compounds in a research setting. This document is for informational purposes only and must be supplemented with substance-specific data from a verified Safety Data Sheet (SDS) before any handling or storage of this compound.
General Information
This document provides standardized procedures for the safe handling and storage of chemical compounds in a laboratory environment. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining compound integrity, and preventing environmental contamination.
Hazard Identification and Risk Assessment
Before working with any new chemical, a thorough risk assessment must be conducted. This involves consulting the manufacturer-provided Safety Data Sheet (SDS) to understand the potential hazards.
Table 1: Hazard Identification (Example)
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| [Insert from SDS] | [Insert from SDS] | [Insert from SDS] |
| Example: Acute Toxicity | 💀 | P264: Wash hands thoroughly after handling. |
| Example: Skin Irritant | ❗ | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Example: Flammable Solid | 🔥 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling chemical compounds. The specific requirements will be detailed in the SDS.
Table 2: Required Personal Protective Equipment
| PPE Type | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | [Specify based on SDS, e.g., N95 respirator, chemical fume hood] | Prevents inhalation of dust or vapors. |
Handling Procedures
4.1. Engineering Controls
-
All handling of powdered or volatile compounds should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use a ventilated enclosure for weighing and aliquoting.
4.2. Procedural Controls
-
Designate a specific area for handling the compound to prevent cross-contamination.
-
Work with the minimum quantity of the compound necessary for the experiment.[4]
-
Avoid creating dust when handling powdered compounds.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
Storage Procedures
Proper storage is essential for maintaining the stability and integrity of the compound and for preventing accidents.
Table 3: Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | [Specify from SDS, e.g., 2-8 °C, -20 °C, Room Temperature] | Prevents degradation of the compound. |
| Humidity | [Specify from SDS, e.g., <50%] | Prevents hydrolysis or clumping of hygroscopic compounds. |
| Light | [Specify from SDS, e.g., Protect from light] | Prevents photodecomposition. |
| Incompatibilities | [Specify from SDS, e.g., Strong oxidizing agents, strong acids/bases] | Prevents hazardous chemical reactions.[3] |
-
Store the compound in its original, tightly sealed container.
-
Ensure the storage location is well-ventilated, dry, and away from heat sources.[3][4]
-
Store incompatible chemicals in separate secondary containment.
Experimental Protocols
6.1. Protocol: Weighing and Preparing a Stock Solution
-
Preparation:
-
Don the required PPE as specified in Table 2.
-
Ensure the chemical fume hood is operational.
-
Decontaminate the work surface.
-
-
Weighing:
-
Place a weigh boat on a calibrated analytical balance and tare.
-
Carefully transfer the desired amount of the compound to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed compound to an appropriate volumetric flask.
-
Add the desired solvent incrementally, ensuring the compound fully dissolves before bringing it to the final volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution under the conditions specified in Table 3.
-
Spill and Emergency Procedures
-
Minor Spill:
-
Alert others in the vicinity.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material in a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry to the area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting.[3]
-
In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.
-
Waste Disposal
-
Dispose of all waste materials (excess compound, contaminated PPE, and spill cleanup materials) in accordance with institutional and local regulations for hazardous chemical waste.
Visualization of Workflow
Caption: General laboratory workflow for the safe handling of a chemical compound.
References
ASN04885796 solution preparation and solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN04885796 is a potent and selective activator of the G protein-coupled receptor 17 (GPR17). With a reported EC50 of 2.27 nM for GPR17-induced GTPγS binding, this small molecule serves as a valuable tool for investigating the physiological and pathological roles of GPR17.[1][2] The receptor is implicated in various processes, including myelination and neuroprotection, making this compound a compound of interest for research in neurological diseases.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions and its characterization in relevant in vitro assays.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1032892-26-4 | [1] |
| Molecular Formula | C28H28FN5O4 | BioCat |
| Molecular Weight | 517.55 g/mol | BioCat |
Solution Preparation and Solubility
Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility.
Solubility Data:
| Solvent | Concentration | Comments | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Commercially available as a 10 mM solution. | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Estimated < 1 mg/mL | Aqueous solubility is expected to be low. It is recommended to first dissolve in DMSO and then dilute with an aqueous buffer. | N/A |
| Ethanol (B145695) | Estimated < 1 mg/mL | Solubility in ethanol is likely limited. A DMSO primary stock is recommended. | N/A |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure: a. Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.18 mg of this compound. b. Transfer the weighed solid to a sterile amber vial. c. Add the calculated volume of anhydrous DMSO to the vial. For 5.18 mg, add 1 mL of DMSO. d. Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution. e. Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution:
Protocol for Preparing Working Solutions:
For most cell-based assays, the DMSO stock solution should be serially diluted to the final desired concentration in the appropriate cell culture medium or assay buffer.
-
Important Consideration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Procedure: a. Thaw the 10 mM stock solution of this compound at room temperature. b. Perform serial dilutions of the stock solution in the assay buffer or cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
GPR17 Signaling Pathway
This compound activates GPR17, which primarily couples to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this event, GPR17 activation can modulate various signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.
References
- 1. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown and inhibition of hippocampal GPR17 attenuates lipopolysaccharide-induced cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ASN04885796 experimental variability
Technical Support Center: ASN04885796
Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot experimental variability and provide clear protocols for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX). TKX is a receptor tyrosine kinase that, upon activation by its ligand, Growth Factor Y (GFY), initiates a downstream signaling cascade involving the PI3K/AKT/mTOR pathway. This pathway is crucial for cell proliferation, survival, and angiogenesis. This compound is an ATP-competitive inhibitor that binds to the kinase domain of TKX, preventing its autophosphorylation and subsequent activation of downstream signaling.
Q2: What are the most common sources of experimental variability when working with this compound?
A2: The most common sources of variability in experiments with this compound include:
-
Cell-Based Assays: Inconsistencies in cell health, passage number, and seeding density can significantly impact results.[1][2] It's also important to ensure the compound is fully solubilized and stable in the culture medium.[1]
-
Biochemical Assays: Variability in enzyme activity, substrate quality, and buffer preparation are frequent issues.[3]
-
Western Blotting: Inconsistent protein loading, transfer efficiency, and antibody quality can lead to variable results.[4][5][6]
-
In Vivo Studies: Differences in animal health, tumor implantation site, and drug formulation can all contribute to variability.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, dissolve this compound in 100% DMSO to create a 10 mM stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 12 months). For working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant well-to-well or day-to-day variability in the calculated IC50 values for this compound in your cell viability assays (e.g., MTT, CellTiter-Glo®).
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | Maintain a consistent and low cell passage number.[7] Ensure cells are in the exponential growth phase at the time of treatment.[7] |
| Inconsistent Seeding Density | Use a hemocytometer or an automated cell counter for accurate cell counting. Allow cells to adhere and distribute evenly before adding the compound. |
| Edge Effects in Microplates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation.[1] Fill the perimeter wells with sterile PBS or media.[1] |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. |
| Inconsistent Incubation Times | Use a precise timer and standardize the incubation period for all plates and experiments. |
Variable Inhibition in Western Blot Analysis of p-AKT
Problem: You are not seeing a consistent, dose-dependent decrease in phosphorylated AKT (p-AKT) levels in your Western blots after treating cells with this compound.
| Possible Cause | Recommended Solution |
| Unequal Protein Loading | Perform a protein concentration assay (e.g., BCA) on all lysates and load equal amounts of protein per lane.[5] |
| Loading Control Variability | Use a stable housekeeping protein like GAPDH or β-actin for normalization. However, be aware that the expression of some housekeeping proteins can be affected by experimental conditions.[6] |
| Poor Antibody Quality | Use a well-validated primary antibody for p-AKT. Test different antibody dilutions to find the optimal concentration. |
| Inefficient Protein Transfer | Ensure proper gel and membrane equilibration. Confirm transfer efficiency using Ponceau S staining. |
| Suboptimal Lysis Buffer | Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve phosphorylation states. |
High Variability in In Vivo Tumor Growth Inhibition Studies
Problem: You are observing large error bars and inconsistent tumor growth inhibition in your mouse xenograft studies with this compound.
| Possible Cause | Recommended Solution |
| Inconsistent Tumor Cell Implantation | Ensure a consistent number of viable tumor cells are injected into the same anatomical location for each animal. |
| Variable Animal Health | Use animals of the same age, sex, and strain. Monitor animal health closely throughout the study. |
| Drug Formulation and Administration | Prepare the drug formulation fresh for each dosing. Ensure consistent administration route and volume for all animals. |
| Small Group Sizes | Use a sufficient number of animals per group to achieve statistical power. |
| Measurement Inconsistency | Have the same individual measure tumors at each time point to reduce inter-operator variability. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for p-AKT
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the p-AKT signal to total AKT and the loading control.
Visualizations
Caption: Signaling pathway of TKX and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting experimental variability.
References
Technical Support Center: Optimizing ASN04885796 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ASN04885796, a modulator of the G-protein coupled receptor 17 (GPR17).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule modulator of the G-protein coupled receptor 17 (GPR17).[1][2] GPR17 is recognized as a key regulator in oligodendrocyte precursor cell (OPC) differentiation and is implicated in neurodegenerative and demyelinating diseases.[3][4][5] this compound is being investigated for its neuroprotective and reparative potential in conditions such as multiple sclerosis and brain trauma.[2]
Q2: What are the primary signaling pathways affected by GPR17 modulation with this compound?
A2: GPR17 is known to couple to both Gαi and Gαq proteins.[1] Activation of the Gαi subunit typically leads to a decrease in intracellular cyclic AMP (cAMP) levels by inhibiting adenylyl cyclase.[6] This can subsequently affect the protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling cascade.[6] The Gαq pathway, on the other hand, activates phospholipase C (PLC), leading to an increase in intracellular calcium. GPR17 activation has also been linked to the MAPK/ERK signaling pathway.[2][7] The pleiotropic signaling of GPR17 suggests that this compound may have complex effects depending on the cellular context and downstream pathway being measured.[2]
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
A3: For initial in vitro cell-based assays, a wide concentration range of this compound should be tested to determine the optimal dose-response curve. A common starting point is a serial dilution from 1 nM to 100 µM. The optimal concentration will be highly dependent on the specific cell type, assay readout, and experimental conditions.
Q4: How does GPR17 expression level influence the efficacy of this compound?
A4: GPR17 expression is transient and tightly regulated during oligodendrocyte differentiation, with high expression in precursor cells that must be downregulated for terminal maturation to occur.[5][8] Therefore, the efficacy of this compound will be significantly influenced by the differentiation stage of the cells being studied. It is crucial to characterize GPR17 expression levels in your experimental model to ensure you are targeting the appropriate cellular population.
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in assay results.
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Possible Cause 1: Inconsistent GPR17 expression.
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Troubleshooting Step: Ensure a homogenous cell population with consistent GPR17 expression. For primary oligodendrocyte precursor cells (OPCs), carefully control the timing of differentiation. Consider using a stable cell line expressing GPR17 for more consistent results.
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Possible Cause 2: Ligand degradation.
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Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer.
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Possible Cause 3: Assay interference.
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Troubleshooting Step: Run appropriate vehicle controls to account for any effects of the solvent (e.g., DMSO). If using a reporter assay, test for potential off-target effects of this compound on the reporter itself.
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Issue 2: No significant effect of this compound observed.
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Possible Cause 1: Sub-optimal concentration range.
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Troubleshooting Step: Expand the concentration range tested, both lower and higher. It is possible the effective concentration is outside your initial range.
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Possible Cause 2: Low or absent GPR17 expression.
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Troubleshooting Step: Verify GPR17 expression in your cell model using techniques such as qPCR, Western blot, or immunocytochemistry.
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Possible Cause 3: Inappropriate assay readout.
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Troubleshooting Step: GPR17 signals through multiple pathways. If you are only measuring one downstream event (e.g., cAMP levels), you may be missing effects on other pathways (e.g., calcium mobilization or ERK phosphorylation). Consider using multiple, orthogonal assays to assess the activity of this compound.
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Issue 3: Unexpected or contradictory results between different assays.
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Possible Cause 1: Biased signaling.
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Troubleshooting Step: this compound may act as a biased agonist or antagonist, preferentially activating one downstream pathway over another. This is a known phenomenon for GPCRs. A comprehensive characterization of its effects on Gαi, Gαq, and β-arrestin pathways is recommended.
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Possible Cause 2: Temporal differences in signaling.
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Troubleshooting Step: The kinetics of different signaling pathways can vary. For example, calcium mobilization is often a rapid and transient event, while changes in gene expression occur over a longer timescale. Optimize the timing of your measurements for each specific assay.
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Data Presentation
Table 1: Example Dose-Response Data for this compound in a GPR17-Expressing Cell Line
| Concentration (nM) | cAMP Inhibition (%) | Calcium Mobilization (RFU) | pERK/ERK Ratio |
| 0.1 | 5 ± 1.2 | 105 ± 8 | 1.1 ± 0.1 |
| 1 | 15 ± 2.5 | 150 ± 12 | 1.3 ± 0.2 |
| 10 | 45 ± 4.1 | 350 ± 25 | 2.5 ± 0.3 |
| 100 | 85 ± 5.3 | 800 ± 50 | 4.8 ± 0.4 |
| 1000 | 95 ± 3.8 | 820 ± 45 | 5.0 ± 0.5 |
| 10000 | 96 ± 3.5 | 810 ± 48 | 5.1 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Oligodendrocyte Precursor Cell (OPC) Differentiation
| Treatment | Concentration (µM) | % MBP-positive cells |
| Vehicle Control | - | 15 ± 2.1 |
| This compound | 0.1 | 25 ± 3.5 |
| This compound | 1 | 45 ± 4.2 |
| This compound | 10 | 48 ± 3.9 |
MBP (Myelin Basic Protein) is a marker of mature oligodendrocytes.
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
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Cell Culture: Plate GPR17-expressing cells (e.g., HEK293-GPR17 or primary OPCs) in a 96-well plate and culture overnight.
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Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
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Assay Procedure:
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Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
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Add this compound at various concentrations and incubate for 15 minutes.
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Stimulate the cells with forskolin (B1673556) to induce cAMP production and incubate for 30 minutes.
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Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
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Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of this compound and determine the IC50 value.
Protocol 2: Oligodendrocyte Differentiation Assay
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Cell Culture: Isolate primary oligodendrocyte precursor cells (OPCs) or use an immortalized OPC cell line. Culture the cells in proliferation medium containing PDGF and FGF.
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Differentiation Induction: To induce differentiation, switch the cells to a differentiation medium lacking mitogens.
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Treatment: Add this compound at the desired concentrations to the differentiation medium. Include a vehicle control.
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Incubation: Culture the cells for 5-7 days, replenishing the medium and compound every 2-3 days.
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Immunocytochemistry:
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Fix the cells with 4% paraformaldehyde.
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Permeabilize and block the cells.
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Incubate with primary antibodies against markers of mature oligodendrocytes (e.g., MBP, PLP) and a nuclear stain (e.g., DAPI).
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Incubate with fluorescently labeled secondary antibodies.
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Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of MBP-positive cells relative to the total number of cells (DAPI-positive).
Mandatory Visualizations
Caption: GPR17 Signaling Pathways.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. GPR17 - Wikipedia [en.wikipedia.org]
- 2. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Properties and Biological Functions of the GPR17 Receptor, a Potential Target for Neuro-Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation and signaling of the GPR17 receptor in oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of ASN04885796
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of ASN04885796 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic organic compound with the IUPAC name 2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide[1]. Based on its chemical structure, which includes multiple aromatic rings, it is predicted to be hydrophobic and exhibit low aqueous solubility. Poor solubility can be a significant hurdle in experimental assays, leading to challenges in achieving desired concentrations, which can impact the accuracy and reproducibility of results.
Q2: What are the initial steps to assess the solubility of this compound?
A2: A preliminary solubility assessment should be performed in a range of aqueous and organic solvents. This "solvent screen" will help identify a suitable starting point for stock solution preparation and further formulation development. It is recommended to test solubility in common buffers (e.g., PBS at various pH values), alcohols (e.g., ethanol (B145695), methanol), and aprotic solvents (e.g., DMSO, DMF).
Q3: Are there any general strategies to improve the solubility of compounds like this compound?
A3: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization or nanosizing), and the use of amorphous forms or solid dispersions. Chemical methods involve pH adjustment, co-solvents, surfactants, and complexation with agents like cyclodextrins.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during aqueous dilution.
Q: My this compound, initially dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:
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Decrease the initial concentration: The simplest approach is to lower the concentration of your stock solution or the final concentration in the aqueous buffer.
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Use a co-solvent system: Instead of diluting directly into the aqueous buffer, try diluting into a mixture of the buffer and a water-miscible co-solvent. The choice of co-solvent will depend on your experimental system's tolerance.
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Incorporate surfactants: Surfactants can help to keep the compound in solution by forming micelles. Non-ionic surfactants are generally preferred for biological experiments.
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Consider pH modification: If this compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility.
Issue 2: Inconsistent results in cell-based assays.
Q: I am observing high variability in my cell-based assay results when using this compound. Could this be related to solubility?
A: Yes, poor solubility is a frequent cause of inconsistent results in cell-based assays. If the compound is not fully dissolved, the actual concentration exposed to the cells can vary between experiments.
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Visually inspect your solutions: Before adding the compound to your cells, carefully inspect the solution for any signs of precipitation (e.g., cloudiness, particles).
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Filter your solutions: Filtering the final diluted solution through a syringe filter (e.g., 0.22 µm) can remove undissolved particles. However, be aware that this may also reduce the actual concentration of the dissolved compound.
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Prepare fresh dilutions: Always prepare fresh dilutions of this compound for each experiment from a validated stock solution to minimize variability from compound degradation or precipitation over time.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize common approaches to improve the solubility of poorly soluble compounds like this compound.
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Properties | Considerations for Biological Assays |
| DMSO | High solubilizing power for many organic molecules. | Can be toxic to cells at concentrations >0.5-1%. |
| Ethanol | Good solvent for many organic compounds. | Can have biological effects and may be toxic at higher concentrations. |
| Methanol | Similar to ethanol but can be more toxic. | Generally avoided for cell-based assays if alternatives exist. |
| DMF | Strong aprotic solvent. | Higher toxicity than DMSO; use with caution. |
Table 2: Excipients for Improving Aqueous Solubility
| Excipient Type | Examples | Mechanism of Action |
| Co-solvents | Propylene glycol, PEG 400 | Increase solubility by reducing the polarity of the aqueous solvent. |
| Surfactants | Tween® 80, Polysorbate 20 | Form micelles that encapsulate the hydrophobic compound. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | Form inclusion complexes where the hydrophobic compound resides in the central cavity. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
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Weigh a small amount of this compound (e.g., 1 mg) into several vials.
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Add a small, precise volume of the test solvent (e.g., 100 µL) to each vial.
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Vortex the vials for a set period (e.g., 1-2 minutes).
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Visually inspect for dissolution. If dissolved, the solubility is at least 10 mg/mL.
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If not fully dissolved, incrementally add more solvent and repeat the process until the compound dissolves to determine the approximate solubility.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
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Dissolve this compound and a hydrophilic carrier (e.g., PVP, PEG) in a suitable organic solvent.
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Evaporate the solvent under vacuum or with a stream of nitrogen.
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The resulting solid is a dispersion of the compound in the carrier matrix.
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This solid dispersion can then be dissolved in an aqueous buffer, where the carrier helps to improve the dissolution and solubility of the compound.
Visualizations
Caption: Experimental workflow for assessing and improving the solubility of a research compound.
Caption: Example of a signaling pathway that could be investigated with a synthetic organic compound.
References
Technical Support Center: ASN04885796-Based Assays
Welcome to the technical support center for ASN04885796-based assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common pitfalls encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets the p110α isoform of phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound effectively blocks the downstream signaling cascade, including the phosphorylation of Akt and mTOR, which are crucial for cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to 3 months or at 4°C for up to 2 weeks. Avoid repeated freeze-thaw cycles.
Q3: In which cell lines is this compound most effective?
The efficacy of this compound is highly dependent on the genetic background of the cell line, particularly the status of the PIK3CA gene. Cell lines with activating mutations in PIK3CA are generally more sensitive to this compound. Below is a table summarizing the IC50 values in commonly used cancer cell lines.
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) for this compound |
| MCF-7 | Breast | E545K (mutant) | 15 |
| T-47D | Breast | H1047R (mutant) | 25 |
| PC-3 | Prostate | WT | 500 |
| MDA-MB-231 | Breast | WT | >1000 |
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Cause 1: Inconsistent Seeding Density
Uneven cell seeding can lead to significant well-to-well variability.
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Solution: Ensure a single-cell suspension before seeding by gently pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution. Always visually inspect the plate under a microscope after seeding.
Possible Cause 2: Edge Effects
Wells on the perimeter of the plate are more prone to evaporation, leading to increased compound concentration and altered cell growth.
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Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain a humid environment across the plate.
Caption: Troubleshooting Logic for Inconsistent Cell Viability Assays.
Issue 2: No Change in Phospho-Akt Levels After Treatment
Possible Cause 1: Suboptimal Antibody Concentration
The concentration of the primary or secondary antibody may not be optimal for detecting the protein of interest.
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Solution: Perform an antibody titration to determine the optimal concentration for both your primary and secondary antibodies.
Possible Cause 2: Inactive Pathway in Control Cells
The PI3K/Akt pathway may not be basally active in your cell line under standard culture conditions.
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Solution: Stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF or 10 ng/mL IGF-1) for 15-30 minutes before cell lysis. This will increase the baseline phosphorylation of Akt, making the inhibitory effect of this compound more apparent.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473)
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Cell Seeding: Seed 1.5 x 10^6 MCF-7 cells in a 6-well plate and allow them to adhere overnight.
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Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-16 hours.
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Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
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Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells (except for the unstimulated control) and incubate for 15 minutes at 37°C.
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Lysis: Wash the cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody against Phospho-Akt (Ser473) (1:1000 dilution) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
Technical Support Center: ASN04885-796 Stability in Long-Term Experiments
Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "ASN04885796." The following troubleshooting guide is based on general principles for maintaining the stability of small molecule compounds in long-term experimental settings. Researchers working with proprietary or novel compounds are advised to consult internal documentation and stability-indicating assay data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of a small molecule compound like this compound during long-term experiments?
A: Several factors can contribute to compound degradation over time. These include:
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Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition. Conversely, freeze-thaw cycles can also impact stability.
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Light: Exposure to UV or even ambient light can induce photochemical degradation in sensitive compounds.
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pH: The stability of many compounds is highly dependent on the pH of the solution. Deviations from the optimal pH range can lead to hydrolysis or other degradation pathways.
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Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.
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Solvent: The choice of solvent can significantly impact stability. Some solvents can react with the compound or facilitate degradation reactions.
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Contamination: Microbial or chemical contamination can introduce substances that degrade the compound.
Q2: How can I assess the stability of my stock solution of this compound over the course of a multi-week or multi-month experiment?
A: A systematic stability study is recommended. This typically involves:
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Preparing a fresh stock solution and storing it under the intended experimental conditions.
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At regular intervals (e.g., weekly), withdrawing an aliquot and analyzing its purity and concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Comparing the results to a freshly prepared standard or the initial time-point analysis to determine the extent of degradation.
Q3: What are the best practices for storing stock solutions of small molecules for long-term use?
A: For optimal long-term storage, consider the following:
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Storage Temperature: Store at the lowest recommended temperature to minimize degradation. For many compounds, this is -20°C or -80°C.
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Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
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Inert Atmosphere: For oxygen-sensitive compounds, overlay the solution with an inert gas like argon or nitrogen before sealing.
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Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.
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Solvent Choice: Use a high-purity, anhydrous solvent in which the compound is known to be stable.
Troubleshooting Guide: Unexpected Experimental Results
If you are observing inconsistent or unexpected results in your long-term experiments with this compound, consider the following troubleshooting steps:
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| Decreasing efficacy or potency of the compound over time. | The compound is degrading in the stock solution or in the experimental medium. | 1. Perform a stability check of your stock solution using HPLC or LC-MS. 2. Prepare fresh stock solutions more frequently. 3. Evaluate the stability of the compound in your specific experimental medium at the working concentration and temperature. |
| High variability between replicate experiments conducted on different days. | Inconsistent compound concentration due to degradation between experiments. | 1. Prepare a new, single batch of stock solution and aliquot for the entire set of experiments. 2. On the day of each experiment, use a fresh aliquot. 3. Qualify the concentration of the stock solution before starting a new batch of experiments. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Degradation products of this compound are forming. | 1. Attempt to identify the degradation products. This may provide clues about the degradation pathway (e.g., hydrolysis, oxidation). 2. Adjust storage and handling conditions to mitigate this specific degradation pathway (e.g., change pH, protect from oxygen). |
| Precipitation or cloudiness in the stock solution. | The compound is coming out of solution, potentially due to temperature changes or solvent evaporation. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If it redissolves, consider storing at a slightly higher, but still safe, temperature. 3. Ensure vials are tightly sealed to prevent solvent evaporation. 4. If precipitation persists, the compound may be degrading to a less soluble product. |
Experimental Protocols
Protocol 1: General Stability Assessment of a Small Molecule Stock Solution
Objective: To determine the stability of a compound in a specific solvent under defined storage conditions over time.
Methodology:
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Preparation of Stock Solution:
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Accurately weigh a known amount of the compound.
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Dissolve in a high-purity, appropriate solvent (e.g., DMSO, Ethanol) to a final concentration of 10 mM.
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Vortex thoroughly to ensure complete dissolution.
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Initial Analysis (Time 0):
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Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis.
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Analyze the diluted sample by a validated HPLC or LC-MS method to determine the initial peak area and purity. This serves as the baseline.
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Storage and Sampling:
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Aliquot the remaining stock solution into multiple, single-use vials appropriate for the intended storage temperature (e.g., -20°C or -80°C).
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Protect the vials from light.
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At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from storage.
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Analysis at Each Time Point:
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Allow the aliquot to thaw completely and come to room temperature.
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Vortex briefly.
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Dilute and analyze the sample using the same analytical method as for the Time 0 sample.
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Data Analysis:
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Compare the peak area and purity of the compound at each time point to the Time 0 results.
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Calculate the percentage of the compound remaining at each time point.
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A common threshold for acceptable stability is ≥95% of the initial concentration remaining.
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Visualizing Experimental Logic
Troubleshooting Workflow for Compound Stability
Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially caused by compound instability.
General Signaling Pathway Logic
Without specific information on the biological target of this compound, a generic signaling pathway diagram is provided for illustrative purposes.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of an intracellular kinase.
Technical Support Center: Refining ASN04885796 Delivery in In-Vivo Studies
No public information is currently available for the compound designated "ASN04885796." Extensive searches of scientific and patent databases did not yield any specific information regarding its chemical properties, mechanism of action, or any in-vivo studies.
To provide accurate and relevant technical support, including troubleshooting guides, FAQs, data tables, and experimental protocols, specific details about this compound are required.
We recommend you verify the compound identifier and provide additional information, such as:
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Alternative names or internal codes
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Chemical structure or CAS number
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Relevant publications or patents
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The therapeutic target or intended biological pathway
Once more specific information is available, this technical support center can be populated with the detailed resources you have requested. Below is a template of how such a guide would be structured.
Frequently Asked Questions (FAQs) - Template
This section will address common questions regarding the in-vivo use of this compound, covering topics from formulation to data analysis.
| Question | Answer |
| Formulation & Delivery | |
| What is the recommended solvent for this compound for in-vivo administration? | Detailed answer based on solubility data would be provided here. |
| What are the potential challenges with the stability of the formulated compound? | Guidance on storage, light sensitivity, and degradation would be provided. |
| Dosing & Administration | |
| How should the dose be calculated for different animal models? | Information on allometric scaling and reported effective doses would be included. |
| What is the recommended route of administration? | Details on intravenous, intraperitoneal, oral, etc., based on pharmacokinetic data would be provided. |
| Troubleshooting - Template |
This section will provide a systematic approach to resolving common issues encountered during in-vivo studies with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability | Poor solubility | Detailed steps for optimizing the formulation, such as using co-solvents or excipients, would be listed. |
| Rapid metabolism | Information on potential metabolic pathways and strategies to inhibit them would be provided. | |
| Observed Toxicity | Off-target effects | Guidance on reducing the dose, changing the administration route, or using a different vehicle would be offered. |
| Vehicle-related toxicity | Recommendations for testing the vehicle alone and selecting alternative, biocompatible vehicles would be provided. |
Experimental Protocols - Template
This area would contain detailed, step-by-step protocols for key experiments related to the in-vivo delivery and efficacy of this compound.
Example: Protocol for Intravenous Administration in Mice
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Preparation of Dosing Solution: Detailed instructions on weighing the compound, dissolving it in the appropriate vehicle, and ensuring sterility would be here.
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Animal Handling and Restraint: Best practices for animal welfare and proper restraint techniques for intravenous injection would be described.
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Injection Procedure: A step-by-step guide to performing the tail vein injection, including needle gauge and injection volume recommendations.
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Post-Administration Monitoring: Guidelines for monitoring animal health, including observing for adverse reactions and defining endpoints.
Visualizations - Template
Diagrams illustrating key concepts would be provided to enhance understanding.
Technical Support Center: Overcoming Resistance to ASN04885796 in Cell Lines
Disclaimer: As of the current date, public information regarding the specific compound "ASN04885796" is limited. The following technical support guide is based on established principles of acquired resistance to targeted therapies in cancer cell lines and provides a framework for troubleshooting and overcoming resistance to a hypothetical targeted inhibitor, herein referred to as ASN-XXXX, which is representative of a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to ASN-XXXX, now shows reduced response. What are the initial troubleshooting steps?
A1: An apparent decrease in sensitivity to ASN-XXXX can arise from several factors. Before investigating complex biological resistance mechanisms, it is crucial to rule out experimental variability.
Initial Troubleshooting Checklist:
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Cell Line Integrity:
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Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling.
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Mycoplasma Contamination: Test for mycoplasma, as it can significantly alter cellular responses to drugs.
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Compound Viability:
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Storage: Ensure ASN-XXXX is stored under the recommended conditions (e.g., -20°C, protected from light).
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Preparation: Prepare fresh stock solutions and serial dilutions for each experiment. Drug degradation can lead to a perceived loss of potency.
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Assay Conditions:
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Cell Seeding Density: Verify that cell seeding densities are consistent across experiments. Over-confluent or under-confluent cultures can exhibit altered drug sensitivity.
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Assay Duration: Ensure the drug incubation period is consistent with the established protocol.
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Reagent Quality: Check the expiration dates and proper storage of all assay reagents (e.g., viability dyes, lysis buffers).
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Q2: We have confirmed that our experimental setup is correct, and the cell line has developed resistance to ASN-XXXX. What are the common biological mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like ASN-XXXX is a common challenge. The primary mechanisms can be broadly categorized as follows:
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On-Target Alterations:
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Secondary Mutations: The target protein may acquire new mutations that prevent ASN-XXXX from binding effectively. A common example is the "gatekeeper" mutation that sterically hinders drug binding.[1]
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Target Amplification: The cancer cells may increase the production of the target protein, requiring higher concentrations of ASN-XXXX to achieve the same level of inhibition.[1]
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Bypass Track Activation:
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Parallel Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the one inhibited by ASN-XXXX. For instance, if ASN-XXXX targets the MAPK pathway, cells might upregulate the PI3K/Akt pathway to maintain proliferation and survival signals.[1][2]
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Downstream Component Activation: Mutations or upregulation of proteins downstream of the drug target can also lead to resistance.[2]
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Drug Efflux and Metabolism:
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Increased Drug Efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove ASN-XXXX from the cell, reducing its intracellular concentration.
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Altered Drug Metabolism: Changes in the expression of drug-metabolizing enzymes could lead to faster inactivation of ASN-XXXX.
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Tumor Microenvironment:
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Stromal Cell Secretions: Surrounding stromal cells can secrete growth factors, such as hepatocyte growth factor (HGF), that activate alternative survival pathways in the cancer cells, conferring resistance.[3]
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Troubleshooting Guides
Guide 1: Investigating the Mechanism of Resistance
If you have a confirmed ASN-XXXX-resistant cell line, the following experimental workflow can help elucidate the underlying resistance mechanism.
Workflow for Investigating ASN-XXXX Resistance
Caption: Experimental workflow for identifying ASN-XXXX resistance mechanisms.
Data Presentation: IC50 Comparison
A significant increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of resistance.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Line | ASN-XXXX | 50 | - |
| Resistant Line | ASN-XXXX | 2500 | 50x |
Guide 2: Overcoming ASN-XXXX Resistance
Based on the findings from your investigation, several strategies can be employed to overcome resistance.
Strategy 1: Combination Therapy
If bypass pathway activation is identified, combining ASN-XXXX with an inhibitor of the activated pathway can restore sensitivity.[2][4]
Hypothetical Signaling Pathway and Combination Strategy
Caption: Dual inhibition of the target and a bypass signaling pathway.
Data Presentation: Combination Therapy Synergy
The effectiveness of a combination can be quantified using a synergy score (e.g., Bliss independence model). A positive score indicates synergy.
| Cell Line | Treatment | IC50 of ASN-XXXX (nM) | Synergy Score |
| Resistant Line | ASN-XXXX alone | 2500 | - |
| Resistant Line | Bypass Inhibitor alone | >10000 | - |
| Resistant Line | ASN-XXXX + Bypass Inhibitor | 75 | +0.8 |
Strategy 2: Next-Generation Inhibitors
If a secondary mutation in the target kinase is identified, a next-generation inhibitor designed to bind to the mutated protein may be effective.[5] This is a common strategy for overcoming resistance to tyrosine kinase inhibitors (TKIs).[5]
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
This protocol is for determining the concentration of ASN-XXXX that inhibits cell growth by 50%.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2x concentrated serial dilution of ASN-XXXX in culture medium.
-
Remove the medium from the 96-well plate and add 100 µL of the 2x drug dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours (or other desired time point).
-
-
Viability Measurement (using Resazurin):
-
Prepare a Resazurin solution (e.g., 0.15 mg/mL in PBS).
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control.
-
Plot the normalized values against the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blotting for Pathway Analysis
This protocol is to assess changes in protein expression and phosphorylation in response to ASN-XXXX.
-
Cell Lysis:
-
Culture cells to ~80% confluency in 6-well plates.
-
Treat with ASN-XXXX at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Target Kinase, anti-phospho-Target Kinase, anti-Bypass Kinase, anti-phospho-Bypass Kinase, anti-Actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., Actin).
-
Compare the levels of total and phosphorylated proteins between parental and resistant cells, and with and without drug treatment.
-
Protocol 3: Generating a Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to a drug.[6][7]
-
Initial Exposure:
-
Culture the parental cell line in the presence of ASN-XXXX at a concentration equal to its IC50.
-
Monitor the cells for signs of cell death. Initially, a large portion of the population may die.
-
-
Dose Escalation:
-
When the surviving cells resume proliferation and reach ~80% confluency, passage them and increase the concentration of ASN-XXXX (e.g., by 1.5-2 fold).
-
Repeat this process of gradual dose escalation over several months.
-
-
Resistance Confirmation:
-
Periodically, perform a cell viability assay to determine the IC50 of the cultured population.
-
A significant and stable increase in the IC50 value compared to the parental line indicates the establishment of a resistant cell line.
-
-
Cell Line Banking:
-
Once a resistant line is established, expand the culture and create a frozen cell bank for future experiments.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting ASN-XXXX resistance.
References
- 1. oaepublish.com [oaepublish.com]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming resistance to targeted therapies in NSCLC: current approaches and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
ASN04885796 inconsistent results and potential causes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results and other potential issues encountered during experiments with ASN04885796.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound across different experimental batches. What could be the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Compound Stability and Storage: this compound may be sensitive to temperature, light, or repeated freeze-thaw cycles. Improper storage can lead to degradation of the compound, reducing its effective concentration.
-
Solubility Issues: The compound might not be fully soluble in your assay buffer, leading to precipitation and an inaccurate concentration.
-
Cell Line Authenticity and Passage Number: Genetic drift in cell lines over time can alter the expression levels of the target protein or compensatory signaling pathways, affecting the compound's potency.
-
Assay Conditions: Variations in incubation time, cell density, and reagent concentrations can all contribute to result variability.
Q2: Our in vitro enzymatic assays show potent inhibition by this compound, but we see minimal effect in cell-based assays. Why is there a discrepancy?
A2: This is a common challenge in drug discovery and can be attributed to several factors related to the cellular environment:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[1][2][3][4]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.
-
Plasma Protein Binding: If your cell culture medium contains serum, this compound may bind to serum proteins, reducing the free concentration available to interact with the target.
-
Compound Metabolism: Cells may metabolize the compound into inactive forms.
Q3: We suspect off-target effects with this compound. How can we investigate this?
A3: Investigating off-target effects is critical for understanding the complete pharmacological profile of this compound. A multi-pronged approach is recommended:
-
Kinase Profiling: If this compound is a kinase inhibitor, perform a broad panel kinase screen to identify other kinases that are inhibited by the compound.
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known inhibitors of the intended target and with si/shRNA-mediated knockdown of the target.
-
Target Engagement Assays: Utilize techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that this compound is binding to its intended target in cells.
Troubleshooting Guides
Guide 1: Addressing Inconsistent IC50 Values
This guide provides a step-by-step approach to troubleshooting variability in IC50 measurements for this compound.
Table 1: Potential Causes and Troubleshooting Steps for Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Integrity | 1. Verify the purity and identity of the this compound stock using LC-MS and NMR. 2. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. | Consistent compound quality across experiments. |
| Compound Solubility | 1. Measure the solubility of this compound in the assay buffer. 2. If solubility is low, consider using a different solvent or adding a solubilizing agent (e.g., DMSO, Pluronic F-68). | The compound is fully dissolved at the tested concentrations. |
| Cell Line Stability | 1. Perform cell line authentication (e.g., STR profiling). 2. Use cells within a defined low passage number range for all experiments. | Genetically consistent cell population. |
| Assay Parameters | 1. Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. 2. Include positive and negative controls in every experiment. | Reduced well-to-well and plate-to-plate variability. |
Experimental Protocol: Standardization of Cell-Based Proliferation Assay
-
Cell Seeding: Seed cells at a pre-determined optimal density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Incubation: Treat the cells with the compound for a standardized period (e.g., 72 hours).
-
Viability Assessment: Use a validated cell viability reagent (e.g., CellTiter-Glo®) and read the signal on a plate reader.
-
Data Analysis: Calculate the IC50 value using a non-linear regression curve fit.
Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Investigating Discrepancies Between In Vitro and Cell-Based Assays
This guide outlines steps to diagnose why a potent in vitro inhibitor like this compound may show reduced activity in a cellular context.
Table 2: Potential Reasons and Investigative Assays for In Vitro vs. Cellular Activity Discrepancy
| Potential Reason | Investigative Assay | Expected Outcome |
| Low Cell Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay. | Quantitative assessment of passive diffusion and active transport. |
| Efflux Pump Substrate | Cell-based assays with and without known efflux pump inhibitors (e.g., verapamil). | Increased intracellular accumulation and potency of this compound in the presence of inhibitors. |
| Plasma Protein Binding | Equilibrium dialysis or ultracentrifugation with plasma proteins. | Determination of the free fraction of this compound available for cellular uptake. |
| Cellular Metabolism | Incubate this compound with liver microsomes or hepatocytes and analyze for metabolites using LC-MS. | Identification of potential metabolic liabilities. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins.
-
Target Detection: Analyze the soluble fraction for the target protein by Western blot or other methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.
Hypothetical Signaling Pathway for this compound (A Kinase Inhibitor)
Caption: Hypothetical MAPK/ERK signaling pathway inhibited by this compound.
References
- 1. Permeability Barrier of Gram-Negative Cell Envelopes and Approaches To Bypass It - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agents that increase the permeability of the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding antibiotic resistance via outer membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
Modifying experimental conditions for ASN04885796
Technical Support Center: ASN04885796
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound, a potent and selective inhibitor of the BRAF V600E kinase. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing a less potent response (higher EC50) in our cell-based assays compared to the reported biochemical IC50 value for this compound. What could be the cause?
A1: Discrepancies between biochemical IC50 and cellular EC50 values are common. Several factors can contribute to this:
-
High Intracellular ATP Concentrations: this compound is an ATP-competitive inhibitor. The high physiological concentrations of ATP inside a cell (typically 1-5 mM) can outcompete the inhibitor for binding to the BRAF V600E kinase domain, leading to a requirement for higher compound concentrations to achieve the same level of inhibition.[1][2]
-
Cellular Uptake and Efflux: The ability of this compound to cross the cell membrane and its susceptibility to cellular efflux pumps (like P-glycoprotein) can significantly affect its intracellular concentration and, therefore, its apparent potency.[1]
-
Protein Binding: this compound may bind to other cellular proteins or components in the cell culture medium, reducing the free concentration available to inhibit BRAF V600E.[1]
-
Cell Line Specifics: Different cell lines can have varying levels of BRAF V600E expression, activation of downstream signaling pathways, and potential compensatory mechanisms that can influence the observed potency.[1]
Q2: Our cells initially respond to this compound, but we observe a rebound in ERK phosphorylation and cell proliferation after prolonged treatment. What is the likely mechanism?
A2: This phenomenon suggests the development of acquired resistance. Common mechanisms for resistance to BRAF inhibitors include:
-
Reactivation of the MAPK Pathway: Cancer cells can develop resistance by reactivating the MAPK pathway through various means, such as acquiring activating mutations in NRAS or MEK.[3]
-
Activation of Bypass Signaling Pathways: Cells can circumvent the BRAF blockade by activating alternative signaling pathways.[4] A frequent mechanism is the amplification or overexpression of receptor tyrosine kinases like EGFR or MET, which can sustain downstream signaling through pathways such as PI3K/AKT.[3][4][5]
-
BRAF Dimerization: The formation of BRAF dimers can contribute to resistance to some generations of BRAF inhibitors.[6]
Q3: We are observing unexpected toxicity or phenotypes in our experiments that do not seem related to BRAF V600E inhibition. How can we investigate this?
A3: These observations may be due to off-target effects of this compound, especially at higher concentrations.[1] To investigate potential off-target activities, consider the following approaches:
-
Kinome Profiling: Perform a kinase panel screen to assess the inhibitory activity of this compound against a broad range of kinases.[4][7] This can help identify unintended targets.[7]
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other well-characterized BRAF inhibitors and inhibitors of suspected off-target kinases.[4][7]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[7]
-
Western Blotting: Analyze the phosphorylation status of key proteins in related pathways that are not expected to be affected.[7] Unexpected changes can indicate off-target activity.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| High variability in results between experiments. | Inconsistent cell culture conditions (e.g., passage number, confluency). | Standardize cell culture protocols. Regularly perform cell line authentication (e.g., STR profiling). Use cells from a low passage number.[4] | Improved reproducibility of experimental results. |
| Reagent variability. | Ensure consistent quality and concentration of this compound, DMSO (vehicle), and cell culture media. Prepare fresh dilutions of the inhibitor for each experiment.[4] | Consistent and reliable data across experiments. | |
| Compound precipitation in media. | Poor solubility of this compound. | Check the solubility of the inhibitor in your cell culture media. Ensure the final DMSO concentration is non-toxic for your cells (typically <0.5%).[8] | Prevention of compound precipitation, which can lead to non-specific effects.[7] |
| Unexpected activation of the MAPK pathway. | Paradoxical pathway activation. | In BRAF wild-type cells, some BRAF inhibitors can paradoxically activate the MAPK pathway by promoting RAF dimerization.[3][6] Confirm the BRAF mutation status of your cell line. | Understanding whether the observed effect is on-target or a paradoxical off-target effect. |
| High levels of cytotoxicity at effective concentrations. | Off-target kinase inhibition. | Perform a kinome-wide selectivity screen to identify unintended kinase targets.[7] | Identification of potential off-target effects contributing to cytotoxicity. |
| Inappropriate dosage. | Perform a dose-response curve to determine the lowest effective concentration.[7] | Minimized cytotoxicity while maintaining efficacy. |
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations (IC50) for a selective BRAF V600E inhibitor against its target and common off-target kinases. Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
| Kinase Target | Biochemical IC50 (nM) | Cellular EC50 (nM) in A375 cells (BRAF V600E) |
| BRAF V600E | 5 | 50 |
| BRAF (Wild-Type) | 50 | >1000 |
| CRAF | 20 | >1000 |
| MEK1 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 |
| EGFR | >5,000 | >5,000 |
| VEGFR2 | >1,000 | >1,000 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of BRAF V600E mutant cancer cell lines (e.g., A375).
Materials:
-
BRAF V600E-mutant cancer cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or control medium (with an equivalent DMSO concentration) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation of ERK.
Materials:
-
BRAF V600E-mutant cancer cell line (e.g., A375)
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and apply the ECL substrate.[9] Capture the chemiluminescent signal using an imaging system.[9]
-
Data Analysis: Quantify the band intensities using densitometry software.[9] Normalize the intensity of the phospho-protein band to the total protein band and then to a loading control (e.g., GAPDH) to determine the relative inhibition of phosphorylation.[9]
Visualizations
Caption: MAPK signaling pathway with this compound inhibition of BRAF V600E.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting flowchart for common this compound issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BRAF, MEK and EGFR inhibition as treatment strategies in BRAF V600E metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Efficacy of ASN04885796: A Comparative Guide with Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the efficacy of the novel, hypothetical MEK1/2 inhibitor, ASN04885796. The document outlines essential experimental controls, compares its potential performance against established alternatives, and provides detailed experimental protocols for robust validation. The methodologies and data presented are grounded in established practices for the preclinical assessment of targeted cancer therapies.
The RAS/RAF/MEK/ERK Signaling Pathway: A Key Target in Oncology
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical intracellular signaling pathway that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[3][4] MEK1 and MEK2 are dual-specificity kinases that act as central nodes in this cascade, phosphorylating and activating ERK1 and ERK2.[5] Inhibition of MEK1/2 is a clinically validated strategy to block this oncogenic signaling.
Caption: RAS/RAF/MEK/ERK pathway with the target of this compound.
Experimental Design: The Crucial Role of Controls
To ensure the validity and reliability of experimental results for this compound, a robust set of controls is essential. These controls help to isolate the specific effects of the compound and rule out alternative explanations for the observed outcomes.
-
Positive Controls: These are established treatments known to produce the expected effect. They confirm that the experimental system is working correctly.
-
Negative Controls: These are used to establish a baseline and ensure that the observed effects are not due to non-specific factors.
-
Vehicle Control (DMSO): Most small molecule inhibitors, including the hypothetical this compound, are dissolved in Dimethyl Sulfoxide (B87167) (DMSO) for in vitro experiments.[8][9] DMSO is not entirely inert and can have minor biological effects.[8] Therefore, a vehicle control group, treated with the same concentration of DMSO as the experimental groups, is critical to distinguish the effect of the compound from the effect of the solvent.[10]
-
Inactive Compound Control: The ideal negative control is a molecule structurally similar to this compound that has been confirmed to lack inhibitory activity against MEK1/2. This control helps to ensure that the observed effects are due to the specific on-target activity of this compound and not to off-target effects related to its general chemical structure.
-
-
Alternative Treatments: For broader context, this compound's performance can be compared to other classes of inhibitors targeting the same pathway, such as:
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize hypothetical data comparing this compound with established MEK inhibitors.
Table 1: Comparative In Vitro Cell Viability (IC50)
This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency. Data for Trametinib and Selumetinib are representative of published findings.[11][13]
| Cell Line | Relevant Mutation | This compound IC50 (nM) (Hypothetical) | Trametinib IC50 (nM) | Selumetinib IC50 (nM) |
| A375 (Melanoma) | BRAF V600E | 8 | 5 | 150 |
| WM-266-4 (Melanoma) | BRAF V600E | 12 | 10 | 250 |
| HT-29 (Colon) | BRAF V600E | 15 | 12 | 300 |
| SK-MEL-2 (Melanoma) | NRAS Q61R | 150 | 100 | >1000 |
| HCT 116 (Colon) | KRAS G13D | 250 | 200 | >1000 |
Table 2: Comparative On-Target Activity (p-ERK Inhibition)
This table shows the dose-dependent inhibition of ERK phosphorylation (p-ERK), a direct biomarker of MEK activity. Values represent the percentage of remaining p-ERK signal relative to the vehicle-treated control, as would be quantified from a Western blot.
| Compound | Concentration (nM) | % p-ERK Remaining (vs. Vehicle) (Hypothetical) |
| This compound | 1 | 65% |
| 10 | 15% | |
| 100 | <5% | |
| Trametinib | 1 | 70% |
| 10 | 10% | |
| 100 | <5% | |
| Vehicle (DMSO) | 0.1% | 100% |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate interpretation of results.
Protocol 1: Western Blot for p-ERK/Total ERK Analysis
This protocol is designed to directly measure the inhibition of MEK1/2's downstream target, ERK1/2.
-
Cell Culture and Treatment:
-
Seed cells (e.g., A375 melanoma) in 6-well plates to achieve 70-80% confluency on the day of treatment.[14]
-
Optional: To reduce basal signaling, serum-starve cells for 4-24 hours prior to treatment.[15]
-
Treat cells with serial dilutions of this compound, Trametinib, and a matched DMSO vehicle control for a specified time (e.g., 2-6 hours).[16]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place plates on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[17]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifuging at ~16,000 x g for 20 minutes at 4°C.[15]
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin or GAPDH.[15]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of MEK inhibition on cell proliferation and viability.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound, positive controls, and vehicle controls in culture medium.
-
Add the compounds to the appropriate wells and incubate for a period that allows for multiple cell divisions (e.g., 72-120 hours).[20]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL.[21]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22]
-
Shake the plate gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a "media only" control.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
-
Visualizing the Validation Process
Caption: Experimental workflow for validating this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of MEK1/2 inhibitors for neurofibromatosis type 2–associated schwannomas reveals differences in efficacy and drug resistance development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 14. 2.3 Western blot analysis [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell viability assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
GPR17 Modulation for Neurodegenerative Disease: A Comparative Analysis of ASN04885796 and Competitor Approaches
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 17 (GPR17) has emerged as a significant therapeutic target for neurodegenerative diseases, particularly those involving demyelination, such as multiple sclerosis. This receptor plays a crucial role as a negative regulator of oligodendrocyte differentiation, the cells responsible for myelination in the central nervous system. This guide provides a comparative analysis of ASN04885796, a GPR17 activator, and the broader competitor landscape, which is primarily focused on GPR17 antagonism.
At a Glance: this compound vs. GPR17 Antagonists
| Feature | This compound | Competitor Class: GPR17 Antagonists |
| Mechanism of Action | GPR17 Activator | GPR17 Antagonist |
| Reported Activity | EC50 of 2.27 nM for GPR17 induced GTPγS binding[1] | Inhibition of GPR17 signaling |
| Therapeutic Hypothesis | Research tool to probe GPR17 function; potential for neuroprotection[1] | Promotion of oligodendrocyte maturation and remyelination by blocking the inhibitory signal of GPR17[2][3][4] |
| Prototypical Compound | This compound | PTD802, MRO-002 |
| Development Stage | Preclinical research compound[1] | Preclinical to Phase 1 clinical trials[2][4] |
The Competitor Landscape: GPR17 Antagonists in Development
Several biotechnology companies are actively developing GPR17 antagonists, signaling a strong industry focus on this therapeutic strategy for promoting remyelination in diseases like multiple sclerosis.
| Company | Compound(s) | Development Stage | Key Highlights |
| Pheno Therapeutics | PTD802 | Phase 1 Clinical Trial[2][4] | Received clinical trial authorization from the UK's MHRA for a first-in-human study.[2][5] Developed under an exclusive worldwide license agreement with UCB.[2][5] |
| Myrobalan Therapeutics | MRO-002 | Preclinical[3][6] | Orally bioavailable and brain-penetrant small molecule.[6] Received a grant from the National Multiple Sclerosis Society to advance preclinical development.[3][6] |
| Rewind Therapeutics | Undisclosed | Preclinical | Developing GPR17 antagonists for demyelinating diseases. |
| Biogen | Undisclosed | Preclinical | Active in the development of GPR17 antagonists for multiple sclerosis. |
| Omeros | Undisclosed | Preclinical | Has a development program for GPR17-targeting compounds for multiple sclerosis. |
Signaling Pathways and Therapeutic Rationale
GPR17 is recognized as an intrinsic timer in the process of oligodendrocyte maturation.[7] Its expression is high in oligodendrocyte precursor cells (OPCs) and must be downregulated for terminal differentiation into myelin-producing oligodendrocytes to occur.[7] Persistent GPR17 activation acts as a brake on this maturation process.[4]
GPR17 Signaling Pathway
Activation of GPR17, which can be triggered by endogenous ligands such as uracil (B121893) nucleotides and cysteinyl leukotrienes, leads to the activation of Gαi/o proteins.[8][9] This, in turn, inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] The reduction in cAMP leads to lower activity of Protein Kinase A (PKA) and cAMP Response Element-Binding protein (CREB), which ultimately suppresses the expression of genes required for oligodendrocyte maturation and myelination, such as Myelin Basic Protein (MBP).[9]
The primary therapeutic strategy being pursued by competitors is the antagonism of GPR17. By blocking this receptor, the inhibitory signal is removed, thereby promoting the differentiation of OPCs into mature, myelinating oligodendrocytes. This approach holds promise for restoring the myelin sheath that is damaged in diseases like multiple sclerosis.
This compound, as a GPR17 activator, represents an opposing approach.[1] While seemingly counterintuitive for a remyelination therapy, this compound is a valuable research tool for elucidating the downstream consequences of GPR17 activation and may have applications in studying neuroprotective pathways or other contexts where transient GPR17 signaling is relevant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pheno Therapeutics granted clinical trial authorisation for lead multiple sclerosis therapeutic candidate PTD802 - Pheno Therapeutics [phenotherapeutics.com]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. mssociety.org.uk [mssociety.org.uk]
- 5. pharmatimes.com [pharmatimes.com]
- 6. Myrobalan Therapeutics Awarded a Grant from the National Multiple Sclerosis Society to Advance Development of MRO-002 in Multiple Sclerosis [businesswire.com]
- 7. The GPR17 Receptor—A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis | MDPI [mdpi.com]
- 8. Phenotypic changes, signaling pathway, and functional correlates of GPR17-expressing neural precursor cells during oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules* | Semantic Scholar [semanticscholar.org]
Cross-Validation of ASN04885796's Mechanism of Action: A Comparative Analysis
A comprehensive search has revealed no publicly available scientific literature, clinical trial data, or patents associated with a compound designated as ASN04885796. Therefore, a direct cross-validation of its mechanism of action against alternative hypotheses or other therapeutic agents cannot be performed at this time.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general framework and methodologies for the cross-validation of a novel compound's mechanism of action, using hypothetical data and established experimental protocols. This will serve as a template for how such an analysis would be conducted once information on this compound, or a similar compound, becomes available.
Hypothetical Mechanism of Action for Compound 'X'
To illustrate the process, let us assume a hypothetical compound, herein referred to as 'Compound X', is a novel inhibitor of the Hedgehog signaling pathway. The primary hypothesis is that Compound X directly binds to and inhibits the Smoothened (SMO) receptor, a key component of this pathway.
Table 1: Comparative Analysis of 'Compound X' and a Known SMO Inhibitor
| Parameter | 'Compound X' | Vismodegib (Known SMO Inhibitor) |
| Target Binding Affinity (Kd) | 15 nM | 10 nM |
| IC50 in SMO-overexpressing cells | 50 nM | 35 nM |
| Effect on GLI1 expression (downstream target) | 85% reduction at 100 nM | 90% reduction at 100 nM |
| In vivo tumor growth inhibition (mouse xenograft) | 60% at 50 mg/kg | 65% at 50 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
Target Engagement Assay: Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity (Kd) of 'Compound X' to the SMO receptor.
-
Method:
-
Recombinant human SMO protein is immobilized on a sensor chip.
-
A series of concentrations of 'Compound X' are flowed over the chip.
-
The association and dissociation rates are measured to calculate the Kd.
-
Cellular Potency Assay: GLI1 Reporter Assay
-
Objective: To measure the functional inhibition of the Hedgehog pathway in a cellular context.
-
Method:
-
HEK293 cells are co-transfected with a GLI-responsive luciferase reporter construct and a constitutively active SMO mutant.
-
Cells are treated with varying concentrations of 'Compound X'.
-
Luciferase activity is measured as a readout of pathway activation.
-
In Vivo Efficacy Study: Xenograft Mouse Model
-
Objective: To assess the anti-tumor efficacy of 'Compound X' in a living organism.
-
Method:
-
Human pancreatic cancer cells with a constitutively active Hedgehog pathway are implanted subcutaneously in immunodeficient mice.
-
Once tumors are established, mice are treated daily with 'Compound X' or a vehicle control.
-
Tumor volume is measured regularly to determine the extent of growth inhibition.
-
Visualizing Signaling Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.
Head-to-head comparison of ASN04885796 with other inhibitors
A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no information on a compound with the identifier "ASN04885796." As a result, a head-to-head comparison with other inhibitors, as requested, cannot be performed at this time.
The lack of public information suggests that this compound may be:
-
An internal, preclinical compound identifier that has not yet been disclosed in publications or presentations.
-
A new chemical entity for which data has not yet been published.
-
An incorrect or outdated identifier.
Without foundational information on the target, mechanism of action, and preclinical or clinical data for this compound, it is impossible to identify appropriate comparator inhibitors, gather relevant experimental data for a comparison, or delineate the associated signaling pathways.
Researchers and professionals interested in this compound are advised to consult internal documentation or await public disclosure of data through scientific publications or conference proceedings.
Independent Verification of ASN04885796's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of ASN04885796, a potent G protein-coupled receptor 17 (GPR17) agonist, with other known modulators of this receptor. The information presented is collated from publicly available data to support independent verification and further research.
Comparative Analysis of GPR17 Modulators
This compound has been identified as a potent agonist of GPR17, a receptor implicated in neuroprotective processes and under investigation as a therapeutic target for neurological diseases.[1] To objectively assess its performance, this section compares its biological activity with other known GPR17 agonists and antagonists.
| Compound | Type | Assay | Target | EC50 / IC50 (nM) | Reference |
| This compound | Agonist | GTPγS Binding | GPR17 | 2.27 | [1] |
| MDL29,951 | Agonist | β-Arrestin Recruitment | GPR17 | 370 | [2] |
| Calcium Mobilization | GPR17 | 280 | [3] | ||
| cAMP Assay (Inverse Agonism) | GPR17 | 16,620 - 17,730 | [1] | ||
| Montelukast | Antagonist | CysLT1 Receptor Binding | CysLT1 | 0.18 (Ki) | [4] |
| GPR17 Antagonism | GPR17 | nM range | [5] | ||
| Pranlukast | Antagonist | GPR17 Antagonism | GPR17 | nM range | [5] |
| Cangrelor | Antagonist | P2Y12 Receptor Inhibition | P2Y12 | 0.4 | [6] |
| GPR17 Antagonism | GPR17 | - | [7] | ||
| HAMI3379 | Antagonist | β-Arrestin Recruitment | GPR17 | 8,200 | [2] |
| Calcium Mobilization | GPR17 | 8,100 | [3] |
GPR17 Signaling Pathway
Activation of GPR17 by an agonist like this compound initiates a cascade of intracellular events. GPR17 is known to couple to inhibitory G proteins (Gαi/o) and, to a lesser extent, to Gq proteins.
Caption: GPR17 signaling cascade upon agonist binding.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GPR17 modulators.
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[8]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound (e.g., this compound) in activating GPR17.
Materials:
-
Cell membranes prepared from a cell line overexpressing human GPR17 (e.g., HEK293 or CHO cells).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test compounds (this compound and alternatives) at various concentrations.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
Microplates (e.g., 96-well).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing GPR17, harvest, and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a microplate, combine the cell membranes (typically 5-20 µg protein per well), GDP (10 µM final concentration), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 30°C for 30 minutes to allow the compound to bind to the receptor.
-
Initiation of Reaction: Add [³⁵S]GTPγS (0.1-0.5 nM final concentration) to each well to initiate the binding reaction. For non-specific binding determination, add a high concentration of unlabeled GTPγS (10 µM).
-
Reaction Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Signal Detection (SPA method): Add SPA beads to each well and incubate for a further 120 minutes at room temperature to allow the beads to capture the membranes.
-
Measurement: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[9] For Gαi/o-coupled receptors like GPR17, cells can be co-transfected with a promiscuous G protein (e.g., Gα16) to redirect the signal through the PLC pathway.[10]
Objective: To determine the ability of a test compound to induce calcium release via GPR17 activation.
Materials:
-
HEK293 or CHO cells co-expressing human GPR17 and a promiscuous G protein (e.g., Gα16).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds at various concentrations.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution (containing Fluo-4 AM and probenecid in assay buffer). Incubate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: The instrument's automated pipettor adds the test compounds at various concentrations to the wells.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time (typically for 1-3 minutes) to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence (peak signal minus baseline) is calculated for each well. Plot the fluorescence change against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. amsbio.com [amsbio.com]
- 5. The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl-leukotrienes receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cangrelor alleviates pulmonary fibrosis by inhibiting GPR17-mediated inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ASN04885796: A Comparative Analysis of a Novel GPR17 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ASN04885796, a potent and selective agonist for the G protein-coupled receptor 17 (GPR17). The following sections detail its performance against existing literature, focusing on its mechanism of action, in vitro efficacy, and potential therapeutic applications, particularly in neurological diseases and glioblastoma.
Introduction to this compound
This compound is a synthetic organic compound identified as a potent activator of the GPR17 receptor.[1] GPR17, a receptor primarily expressed in the central nervous system, plays a crucial role in oligodendrocyte differentiation and myelination, making it a key target for therapeutic intervention in demyelinating diseases and other neurological conditions. This compound has demonstrated neuroprotective properties and is under investigation for its potential in treating such disorders.[1][2]
Performance and Efficacy
This compound has shown high potency in in vitro functional assays. A key performance indicator for GPR17 agonists is their ability to stimulate GTPγS binding to the receptor, a proximal event in G protein activation.
| Compound | Assay Type | Target | EC50 | Reference |
| This compound | GTPγS Binding | GPR17 | 2.27 nM | [1] |
| MDL29951 | GTPγS Binding | GPR17 | 7 nM - 6 µM | [3] |
| T0510.3657 | cAMP Inhibition | GPR17 | pEC50 = 4.79 | [4] |
| AC1MLNKK | cAMP Inhibition | GPR17 | pEC50 = 4.64 | [4] |
Table 1: Comparative in vitro potency of GPR17 agonists.
Mechanism of Action and Signaling Pathway
GPR17 activation by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor couples to both Gαi/o and Gαq proteins.[5]
-
Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This in turn modulates the activity of protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).[2]
-
Gαq Pathway: The activation of the Gαq subunit stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium and activates protein kinase C (PKC).
The downstream effects of GPR17 activation also include the modulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, with evidence of transient ERK1/2 phosphorylation upon agonist stimulation.[2]
Potential Therapeutic Applications in Glioblastoma
Recent research suggests that GPR17 is overexpressed in glioblastoma tissues and plays a role in tumor progression and invasion. In vitro and in vivo studies have indicated that GPR17 agonists can modulate receptor activity, leading to decreased cell proliferation, migration, and invasion of glioblastoma cells.[6] This highlights the potential of targeting GPR17 with agonists like this compound as a novel therapeutic strategy for glioblastoma.
Experimental Protocols
GTPγS Binding Assay
The GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs). It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the GPR17 receptor are prepared and protein concentration is determined.
-
Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, NaCl, and GDP. The concentration of GDP is crucial and needs to be optimized for the specific experimental system.[7]
-
Reaction Mixture: The reaction is typically set up in a 96-well plate and includes the cell membranes, the test compound (e.g., this compound at various concentrations), and [³⁵S]GTPγS.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for agonist binding and G protein activation.[8]
-
Termination and Detection: The reaction is terminated by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS. The radioactivity retained on the filters is then measured using a scintillation counter.[9]
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from the total binding. The data is then plotted to determine the EC50 value of the agonist.
Conclusion
This compound is a highly potent GPR17 agonist with promising neuroprotective properties and potential therapeutic applications in neurological diseases and glioblastoma. Its high in vitro potency, as demonstrated by its low nanomolar EC50 in GTPγS binding assays, positions it as a valuable research tool and a potential lead compound for further drug development. Future studies should focus on direct, head-to-head comparisons with other GPR17 modulators in a broader range of in vitro and in vivo models to fully elucidate its therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. tour.biocloud.net [tour.biocloud.net]
- 5. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockdown and inhibition of hippocampal GPR17 attenuates lipopolysaccharide-induced cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Statistical validation of ASN04885796's therapeutic effect
An initial search for the therapeutic agent "ASN04885796" did not yield any specific information regarding its therapeutic effect, mechanism of action, or any associated clinical trials. The provided identifier may be an internal compound name, a very early-stage investigational drug with limited public information, or a possible typographical error.
To provide a comprehensive comparison guide as requested, detailed information about this compound is essential. This includes:
-
Therapeutic Indication: The specific disease or condition this compound is intended to treat.
-
Mechanism of Action: The specific biological pathway or target that this compound modulates.
-
Clinical Development Stage: Whether the compound is in preclinical development, or in Phase 1, 2, or 3 clinical trials.
Without this foundational information, it is not possible to identify appropriate alternative therapies for comparison, locate relevant experimental data, or accurately depict its signaling pathway.
Researchers, scientists, and drug development professionals are encouraged to provide a valid identifier or additional details for this compound to enable the creation of a meaningful and accurate comparative analysis.
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A General Protocol
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific disposal procedures for a substance identified as "ASN04885796" are not publicly available, this document provides a comprehensive, step-by-step guide for the safe handling and disposal of laboratory chemical waste. This protocol is designed for researchers, scientists, and drug development professionals to manage chemical waste responsibly, even when faced with an unfamiliar substance identifier.
General Chemical Waste Disposal Procedures
Once the chemical has been identified and its hazards are understood from the SDS, the following general procedures for hazardous waste disposal should be followed. These guidelines are based on standard practices at various research institutions.
Waste Identification and Labeling
Proper identification and labeling of chemical waste are paramount to prevent accidents and ensure correct disposal.
-
Designate as Waste: A chemical is considered waste when it is no longer intended for use. At this point, it must be managed as hazardous waste.[1]
-
Use Appropriate Containers: Waste must be stored in containers that are compatible with the chemical. The container must be in good condition, with no leaks or cracks, and must have a secure lid.[1][2]
-
Affix a Hazardous Waste Label: All containers of hazardous waste must be clearly labeled with the words "Hazardous Waste".[1][3] The label must include:
Waste Storage and Segregation
Safe storage and segregation of chemical waste are essential to prevent dangerous reactions.
-
Keep Containers Closed: Waste containers must be kept closed except when adding waste.[1][2]
-
Segregate Incompatible Wastes: Different types of chemical waste must be stored separately to prevent accidental mixing and dangerous chemical reactions. For example, flammable liquids should be stored separately from corrosive materials.[1][2]
-
Use Secondary Containment: All liquid hazardous waste should be stored in secondary containment, such as a plastic tray, to contain any potential spills.[1][2]
-
Storage Location: Store hazardous waste in a designated, secure area, such as in the base cabinet of a fume hood.[3]
Requesting Waste Disposal
Hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Schedule a Pickup: Once a waste container is full or has been in storage for a designated period (e.g., within 6 months of the start date), a waste pickup should be requested from the EHS office.[3]
-
Do Not Dispose Down the Drain: Under no circumstances should hazardous chemical waste be disposed of down the sink or in the regular trash.[1][2]
Quantitative Guidelines for Hazardous Waste Storage
The following table summarizes general quantitative limits for hazardous waste storage in a laboratory setting, based on institutional guidelines.
| Guideline | Limit | Source |
| Maximum volume of hazardous waste in a lab | 10 gallons | Dartmouth College[2] |
| Time limit for waste accumulation | 6 months | Cornell University[3] |
Experimental Protocols for Waste Characterization
In cases where the identity of a chemical waste is unknown, it must be treated as hazardous. The EHS department should be contacted for guidance on proper testing and identification procedures before disposal. Do not attempt to neutralize or treat unknown waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of laboratory chemical waste.
Caption: Workflow for Proper Chemical Waste Disposal.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
